molecular formula C4H9N5 B1169916 POLY(DISPERSE RED 13 METHACRYLATE) CAS No. 161565-43-1

POLY(DISPERSE RED 13 METHACRYLATE)

Cat. No.: B1169916
CAS No.: 161565-43-1
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Description

Contextualization of POLY(DISPERSE RED 13 METHACRYLATE) within Photoresponsive Polymeric Systems

POLY(DISPERSE RED 13 METHACRYLATE) (PDR13MA) is a specific example within the broader category of azobenzene-functionalized methacrylate (B99206) polymers. In this polymer, the Disperse Red 13 chromophore is covalently attached to a polymethacrylate (B1205211) backbone. acs.orgacs.org This covalent incorporation ensures the chromophore's stability and efficient light-induced response within the polymer matrix. Azobenzene (B91143) moieties in such polymers exhibit reversible trans-to-cis isomerization upon light exposure, leading to significant conformational changes that impact the material's properties. mcgill.canih.govrsc.orgspecificpolymers.combenchchem.com

The inherent photosensitivity of PDR13MA, derived from the Disperse Red 13 chromophore, positions it as a key material in the development of photoresponsive systems. Disperse Red 13 (DR13) is an azo dye recognized for its use as a nonlinear optical (NLO) material due to its reversible cis-trans photoisomerization. chemicalbook.com When DR13 is incorporated into polymeric matrices, such as poly(methyl methacrylate) (PMMA), it imparts photoswitchable behavior. tandfonline.comresearchgate.net The absorption maximum of DR13, for instance, has been observed around 512 nm when embedded in a PMMA matrix. tandfonline.com The trans-cis isomerization of the –N=N– bond in azo-dye molecules like DR13 significantly modifies their structure and polarizabilities, leading to changes in the material's refractive index. aip.org These properties are crucial for applications requiring precise light-control over material characteristics, including optical switches, sensors, and other smart materials. mcgill.canih.govspecificpolymers.combenchchem.com

Historical Development and Significance of Azobenzene-Incorporated Polymeric Materials in Photonics

The exploration of azobenzene compounds dates back to their initial recognition as versatile chromophores for dyes and colorants, owing to their strong electronic absorption that can be tailored across the UV to visible red spectrum through chemical substitution. mcgill.caresearchgate.net The robust and chemically stable nature of these azo groups further solidified their early importance. mcgill.ca

A pivotal development in the history of azobenzene materials, particularly in photonics, has been the understanding and exploitation of their highly efficient and fully reversible photoisomerization between the more stable trans isomer and the metastable cis form. mcgill.caspecificpolymers.commcgill.ca This unique light-induced interconversion allows for rapid and reversible control over a variety of chemical, mechanical, electronic, and optical properties of materials incorporating azobenzenes. mcgill.caresearchgate.net

The rigid, mesogenic shape of azobenzene molecules facilitates their organization into liquid crystalline (LC) phases, leading to extensive research into azobenzene-functionalized polymers for LC media. mcgill.caresearchgate.net Furthermore, the introduction of appropriate electron-donor-acceptor substituents can yield high optical nonlinearity, propelling their study for nonlinear optical applications. acs.orgmcgill.ca

Since the discovery of light-induced changes not just in the chromophore orientation but also in the polymer matrix itself around 1995, azobenzene polymers have gained significant attention for applications such as the inscription of surface relief gratings (SRGs). icmp.lviv.uaresearchgate.net Methacrylate polymers, like those used for POLY(DISPERSE RED 13 METHACRYLATE), emerged as common and effective backbones for integrating azobenzene units due to their favorable polymerization characteristics and the ability to tailor material properties. mcgill.canih.govrsc.orgresearchgate.net This historical progression underscores their enduring significance in developing advanced photonic materials for diverse applications, including optical data storage, holographic recording, integrated optics, waveguide components, optical switching, and optical limiting. tandfonline.comaip.org

Scope and Strategic Research Objectives for POLY(DISPERSE RED 13 METHACRYLATE) Investigations

Strategic research objectives for POLY(DISPERSE RED 13 METHACRYLATE) investigations are fundamentally rooted in leveraging its inherent photoresponsive characteristics for advanced materials science. A primary objective is to thoroughly investigate and optimize the photoinduced trans-cis isomerization of the covalently bonded Disperse Red 13 chromophore and its subsequent impact on the macroscopic properties of the polymer. chemicalbook.comresearchgate.net This includes understanding how factors such as light intensity, exposure time, and the molecular architecture of the polymer influence the efficiency and reversibility of the isomerization process. researchgate.netlight-am.com

Key research areas and objectives include:

Photoinduced Material Response: Investigating the ability of PDR13MA to undergo photoinduced orientation and generate surface relief gratings (SRGs). rsc.orgicmp.lviv.uaresearchgate.net The formation of SRGs is a significant phenomenon, enabling the fabrication of periodic nano- and microstructures with potential for data storage, electro-optical devices, and telecommunications. researchgate.netlight-am.com

Linear and Nonlinear Optical Properties: Characterizing the linear optical properties, such as absorption coefficient and refractive index, and exploring its potential for nonlinear optical effects. acs.orgtandfonline.comresearchgate.net While some studies on Disperse Red 13 in other polymer matrices have noted nonlinear optical effects, they have also indicated a significant contribution from thermal effects. acs.org Further research is needed to delineate and optimize electronic contributions for specific photonic applications.

Structure-Property Relationships: Delving into the relationship between the polymer's molecular weight, main chain flexibility, and the kinetics of photoisomerization and associated macroscopic changes, such as solid-liquid phase transitions. researchgate.net This includes exploring different polymerization techniques, like controlled radical polymerization (e.g., Atom Transfer Radical Polymerization, ATRP), to achieve precise control over molecular weight and polydispersity, which are critical for tailoring the polymer's performance. nih.govresearchgate.net

Novel Applications: Identifying and developing new applications that capitalize on PDR13MA's unique photoresponsiveness, such as in light-driven actuators, sensors, and smart coatings, where precise control over material properties can be achieved through light. nih.govspecificpolymers.com

The overarching strategic objective is to advance the understanding and control of photoinduced phenomena in PDR13MA, paving the way for its tailored design and integration into next-generation photonic and opto-mechanical devices that respond dynamically to light stimuli.

Detailed Research Findings

While specific detailed research findings focusing solely on the homopolymer POLY(DISPERSE RED 13 METHACRYLATE) are not extensively detailed in the provided search results, relevant properties of its constituent chromophore, Disperse Red 13, and general characteristics of azobenzene-functionalized methacrylate polymers are available and are crucial for understanding PDR13MA's behavior.

Disperse Red 13 Chromophore Properties

Disperse Red 13 (DR13), the photoactive chromophore incorporated into the POLY(DISPERSE RED 13 METHACRYLATE) structure, exhibits key optical and thermal properties that govern the polymer's behavior.

PropertyValueReference
Molecular FormulaC16H17ClN4O3 uni.lunih.gov
Molecular Weight348.78 g/mol sigmaaldrich.com
Melting Point122-129 °C chemicalbook.comsigmaaldrich.com
Absorption Maximum (λmax)503 nm (pure dye); 512 nm (in PMMA matrix) tandfonline.comsigmaaldrich.com
Color Index Number11115 sigmaaldrich.com

Disperse Red 13 is characterized by a strong absorption maximum in the visible light region, specifically around 503 nm as a pure dye. sigmaaldrich.com When incorporated into a poly(methyl methacrylate) (PMMA) matrix, its absorption band is observed at approximately 512 nm, indicative of a bathochromic shift influenced by the presence of a chlorine group (an electron-withdrawing substituent). tandfonline.com This chromophore is capable of reversible trans-cis photoisomerization, which is the basis for its utility as a nonlinear optical material. chemicalbook.com

General Properties of Azobenzene-Functionalized Methacrylate Polymers

Polymers containing azobenzene moieties, including methacrylate derivatives, exhibit a range of photoresponsive properties stemming from the trans-cis isomerization.

Property/BehaviorDescriptionReference
PhotoisomerizationReversible trans-to-cis transformation upon UV light irradiation; cis-to-trans reversion with visible light or thermally. mcgill.canih.govspecificpolymers.com
Photoinduced OrientationChromophores reorient perpendicular to polarized light. icmp.lviv.ua
Surface Relief Grating (SRG) FormationFormation of periodic structures on the polymer surface under interference light patterns, enabling micro- and nanofabrication. rsc.orgicmp.lviv.uaresearchgate.netlight-am.com
Changes in Material PropertiesLight-induced alterations in polarity, solubility, melting points, glass transition temperature (Tg), viscosity, morphology, and mechanical properties. rsc.orgspecificpolymers.com
Nonlinear Optical (NLO) EffectsExhibition of nonlinear optical behavior, influenced by the chromophore’s electronic structure and photoinduced changes in refractive index. acs.orgaip.orgmcgill.ca

Research on azobenzene-containing poly(meth)acrylates has demonstrated that these materials can exhibit liquid-crystalline behavior and undergo reversible structural transformations under light illumination, especially when synthesized via controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov The efficiency of photoisomerization and concomitant material changes can be influenced by the polymer's main chain structure; for instance, polyacrylates may exhibit faster photoinduced solid-liquid phase transitions compared to polymethacrylates due to higher chain flexibility. researchgate.net

While specific data for POLY(DISPERSE RED 13 METHACRYLATE) regarding its exact glass transition temperature (Tg) or specific refractive index changes as a pure homopolymer are not directly provided in the search results, the general understanding of azobenzene methacrylate polymers indicates that such properties are highly dependent on the polymer's molecular weight, architecture, and the specific chromophore loading. nih.govacs.orgresearchgate.net

Properties

CAS No.

161565-43-1

Molecular Formula

C4H9N5

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms for Poly Disperse Red 13 Methacrylate

Monomer Synthesis Strategies for Disperse Red 13 Methacrylate (B99206) (DR13MA)

The synthesis of DR13MA involves the chemical modification of the commercially available Disperse Red 13 (DR13) dye to introduce a polymerizable methacrylate group.

Esterification Pathways from Disperse Red 13 Precursors

Disperse Red 13 Methacrylate (DR13MA) is typically synthesized through an esterification reaction involving Disperse Red 13 (DR13) and a methacryloylating agent, most commonly methacryloyl chloride uni.lufishersci.sefishersci.nl. This process converts the hydroxyl group present in the Disperse Red 13 structure into a methacrylate ester, thereby introducing a vinyl group suitable for polymerization. The acylation of the terminal hydroxyl group results in a blue shift in the UV-visible spectrum, indicating successful modification fishersci.se. The general methodology for functionalizing azobenzene (B91143) dyes, including Disperse Red 13, with a methacrylic group has been reported to be similar to that used for Disperse Red 1 methacrylate (DR1-MA) fishersci.nl.

Optimized Reaction Conditions for DR13MA Preparation

Optimized conditions for the preparation of methacrylated azobenzene dyes, analogous to DR13MA, involve careful control of reagents, temperature, and purification steps. A reported method for synthesizing Disperse Red 1 methacrylate (DR1-MA), which is transferable to DR13MA, utilizes anhydrous dichloromethane (B109758) (CH2Cl2) as a solvent and triethylamine (B128534) (Et3N) as a base fishersci.nl.

The typical procedure involves:

Dissolving Disperse Red 1 (or Disperse Red 13) in anhydrous CH2Cl2. fishersci.nl

Adding triethylamine, which deprotonates the alcohol, increasing its nucleophilicity, and simultaneously traps the generated hydrochloric acid (HCl) fishersci.nl.

Cooling the mixture to 0 °C under an inert atmosphere fishersci.nl.

Dropwise addition of methacryloyl chloride under vigorous stirring fishersci.nl.

Allowing the reaction mixture to warm to room temperature, with completion typically occurring within approximately four hours, as monitored by thin-layer chromatography (TLC) fishersci.nl.

The final product is usually purified using flash column chromatography fishersci.nl.

Successful modification is confirmed by ¹H-NMR spectroscopy, observing the characteristic acrylate (B77674) peaks between 5.5 and 6.5 ppm and a shift of the methylene (B1212753) protons adjacent to the ester bond fishersci.nl. This methodology allows for the synthesis and purification of DR13MA on a multi-gram scale fishersci.nl.

Table 1: Optimized Reaction Conditions for Disperse Red 1 Methacrylate (DR1-MA) Synthesis (Applicable to DR13MA)

ComponentQuantity / ConditionRole
Disperse Red 1 (precursor)0.016 mol (1 eq)Reactant (source of azobenzene chromophore)
Anhydrous CH2Cl2250 mLSolvent
Triethylamine (Et3N)7.7 mL (0.055 mol, 3.4 eq)Base, deprotonating agent, HCl scavenger
Methacryloyl chloride0.032 mol (2 eq)Methacryloylating agent
TemperatureInitial 0 °C, then warmed to room temperatureReaction control
AtmosphereInertPrevents side reactions (e.g., oxidation)
Reaction Time~4 hoursCompletion of esterification
PurificationFlash column chromatography (silica, DCM/EtOAc 5/1)Isolation of purified monomer
Characterization¹H-NMR spectroscopyConfirmation of structure and successful functionalization

Homopolymerization Techniques for POLY(DISPERSE RED 13 METHACRYLATE)

Once the DR13MA monomer is synthesized, it can be polymerized to form POLY(DISPERSE RED 13 METHACRYLATE) (PDR13MA) or homopolymer of Disperse Red 13 (HPDR13).

Free Radical Polymerization in Solution and Bulk Systems

Free radical polymerization is a common and effective method for the homopolymerization of DR13MA to yield HPDR13 wikipedia.orgfishersci.fi. This technique typically involves the use of a radical initiator to promote chain growth.

Studies have shown that HPDR13 can be synthesized via free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as the initiator fishersci.fi. The polymerization is often carried out in solution. For instance, DR13 monomers, or related methacrylic monomers containing azobenzene side-groups, have been polymerized in dimethylformamide (DMF) or a mixture of DMF/methyl ethyl ketone (MEK) uni.lufishersci.ca.

Typical polymerization conditions reported include:

Initiator: AIBN, generally at concentrations around 1% relative to the monomer uni.lu.

Solvent: DMF uni.lu or a 1:1 v/v mixture of DMF/MEK fishersci.ca.

Temperature: Reactions are commonly conducted at elevated temperatures, such as 70 °C or 80 °C, to facilitate initiator decomposition and radical generation uni.lufishersci.ca.

Atmosphere: Reactions are typically performed under an inert atmosphere, such as argon, to prevent inhibition by oxygen uni.lu.

For example, a polymerization ability study for a related methacrylic monomer showed that polymerization was carried out for 10% solutions of monomers in DMF at 80 °C in an argon atmosphere with 1% AIBN uni.lu. Homopolymers of Disperse Red 13 (HPDR13) synthesized via free radical polymerization have been characterized by UV-vis, FTIR, and NMR spectroscopies wikipedia.org. Differential Scanning Calorimetry (DSC) analysis of HPDR13 has revealed a glass transition temperature (Tg) around 48°C wikipedia.org. The surface pressure isotherm of HPDR13 typically exhibits an initial liquid expanded region followed by a solid condensed region, with a limiting mean molecular area of approximately 20 Ų wikipedia.org. Conventional free radical polymerization generally leads to polymers with broad molecular weight distributions fishersci.fifishersci.co.uk.

Table 2: Representative Free Radical Homopolymerization Conditions for DR13MA

ParameterValue / ConditionReference
MonomerDisperse Red 13 Methacrylate (DR13MA) wikipedia.orgfishersci.fi
Initiator2,2′-Azobisisobutyronitrile (AIBN) uni.lufishersci.fifishersci.ca
Initiator Conc.1% (relative to monomer) uni.lu
SolventDimethylformamide (DMF) or DMF/Methyl Ethyl Ketone (MEK) (1:1 v/v) uni.lufishersci.ca
Monomer Conc.10% solution in DMF uni.lu or 2.8 x 10⁻⁴ M in DMF/MEK fishersci.ca uni.lufishersci.ca
Temperature70-80 °C uni.lufishersci.ca
AtmosphereArgon (inert) uni.lu
Glass Transition (HPDR13)~48 °C wikipedia.org
Limiting Mean Molecular Area~20 Ų wikipedia.org

Controlled Radical Polymerization for Precise Architectural Design

Controlled Radical Polymerization (CRP), also known as "living" radical polymerization, offers significant advantages over conventional free radical polymerization by providing better control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and chain-end functionality fishersci.co.uk. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization are two prominent CRP techniques applicable to methacrylate monomers fishersci.co.uk.

While ATRP of Disperse Red 1 (meth)acrylate type monomers can be challenging due to potential catalyst complexation with the dye fishersci.fi, it has been successfully employed for the synthesis of homopolymers of Disperse Red 13 (HPDR13) and block copolymers containing DR13 units fishersci.fiamericanelements.com. For instance, HPDR13 synthesized via ATRP has been shown to form Langmuir films that are more closely packed and achieve higher collapse pressures compared to those obtained through conventional radical polymerization fishersci.fi. This enhanced organization is a direct benefit of the controlled architecture achieved by ATRP fishersci.fi. For the synthesis of azo block-copolymers containing DR13 units, such as PMMA-b-DR13, ATRP has been utilized with ethyl α-bromoacetate as an initiator and a copper(I) bromide (CuBr)/2,2′-bipyridine (bpy) complex as the catalytic system americanelements.com.

RAFT polymerization of DR1 (meth)acrylate type monomers is reported to offer better control compared to ATRP, although it may impose limitations on the maximum amount of dye that can be incorporated into the final polymer fishersci.fi. Nitroxide-mediated polymerization (NMP) is another controlled radical polymerization technique that can be applied to methacrylate monomers fishersci.co.uk. These CRP methods are crucial for tailoring the properties of PDR13MA for advanced applications requiring precise control over molecular weight, low polydispersity, and well-defined polymer structures fishersci.co.uk.

Copolymerization Approaches for Tailored POLY(DISPERSE RED 13 METHACRYLATE) Architectures

Copolymerization of DR13MA with other monomers is a versatile strategy to impart specific properties and create tailored polymer architectures, combining the photoresponsive characteristics of the azobenzene chromophore with other functionalities.

DR13MA has been successfully copolymerized with several monomers through various techniques:

With 2-hydroxyethyl methacrylate (HEMA): Methacrylate copolymers derivatized with Disperse Red 13 dye have been synthesized with varying weight percentages of DR13 (e.g., 6, 29, 37, 57, and 77 wt%) fishersci.ca. These copolymers were prepared via free radical polymerization in a solvent mixture of dimethylformamide (DMF) and methyl ethyl ketone (MEK) at 70 °C using AIBN as an initiator, often with a stepwise addition of HEMA and AIBN fishersci.ca. These copolymers are studied for their optical storage characteristics in Langmuir-Blodgett (LB) films, demonstrating the utility of incorporating DR13 into a polymer matrix for photoisomerization studies in the solid state fishersci.ca.

With 2,2,2-trifluoroethyl methacrylate (TFEMA): Radical copolymerization of DR13MA with 2,2,2-trifluoroethyl methacrylate (TFEMA) results in P(TFEMA-co-DR13MA) copolymers fishersci.ca. These copolymers exhibit high thermal, optical, and chemical stability. They also form hydrophobic surfaces, displaying water contact angles of approximately 96°, and are amenable to the formation of surface-relief gratings at room temperature via an all-photonic mass transport process fishersci.ca.

With Methyl Methacrylate (MMA): Atom Transfer Radical Polymerization (ATRP) has been employed to synthesize block copolymers, such as PMMA-b-DR13, by using a poly(methyl methacrylate) (PMMA) macroinitiator and DR13MA as the comonomer americanelements.com. These diblock copolymers, typically with a PMMA:DR13 weight ratio of 4:1 and a polydispersity index of 1.21, are investigated for their photoinduced birefringence properties for optical storage applications americanelements.com. While the photoinduced birefringence kinetics are similar to those of the DR13MA homopolymer and random PMMA-DR13 copolymers, the block copolymers may exhibit longer writing times due to the difficulty in photoisomerization caused by the larger PMMA block americanelements.com.

These copolymerization strategies highlight the versatility of DR13MA as a functional monomer, enabling the development of advanced polymeric materials with tailored optical, thermal, and surface properties for diverse applications.

Statistical Copolymerization with Acrylic and Methacrylic Comonomers (e.g., Methyl Methacrylate)

Statistical copolymerization is a common method for synthesizing POLY(DISPERSE RED 13 METHACRYLATE), often involving the co-polymerization of the DR13MA monomer with other methacrylate derivatives such as Methyl Methacrylate (MMA). This approach allows for the tuning of polymer properties by varying the ratio and type of comonomers, influencing characteristics such as glass transition temperature (Tg) and molecular weight.

Research has demonstrated the synthesis of side-chain azopolymers by radical copolymerization of Methyl Methacrylate with the methacrylic derivative of Disperse Red-13. By adjusting reaction parameters such as reaction time and initiator concentration, copolymers with varying molecular weights and polydispersity indices (PDI) can be achieved. For instance, samples with weight average molecular weights (Mw) ranging from 3 × 104 to 8 × 104 g/mol and PDIs between 1.4 and 1.7 have been obtained. A notable finding is the linear increase in the glass transition temperature of these copolymers with increasing molecular weight acs.org.

An example of statistical copolymerization, albeit with Disperse Red 1 (DR1) methacrylate (a closely related azobenzene chromophore), involves emulsion polymerization with Methyl Methacrylate. This technique enables the synthesis of dyed monodisperse poly(methyl methacrylate) particles with covalently linked dye. Studies have shown a linear progression of conversion and particle growth during such polymerizations, particularly when the reaction rate is controlled by the monomer addition rate under "starved" conditions pitt.edu.

General free-radical copolymerization is well-suited for synthesizing statistical copolymers from a broad spectrum of (meth)acrylic monomers, allowing for the generation of diverse amphiphilic copolymer structures mdpi.comnih.gov.

Table 1: Representative Characteristics of POLY(DISPERSE RED 13 METHACRYLATE) Copolymers via Radical Polymerization

ParameterValue Range/ObservationSource
Weight Average Molecular Weight (Mw)3 × 104 – 8 × 104 g/mol acs.org
Polydispersity Index (PDI)1.4 – 1.7 acs.org
Glass Transition Temperature (Tg)Increases linearly with molecular weight acs.org
Polymerization MechanismRadical Copolymerization acs.org

Block Copolymer Synthesis Incorporating DR13MA Units

Block copolymer synthesis offers a precise method to create macromolecules with distinct segments, where DR13MA units can be incorporated into one of these blocks. This architecture allows for the combination of the photoresponsive properties of the azopolymer block with the structural or functional attributes of other polymer blocks.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the synthesis of azo block copolymers containing Disperse Red 13 (DR13) units. For example, a poly(methyl methacrylate)-block-Disperse Red 13 (PMMA-b-DR13) diblock copolymer was synthesized, exhibiting a PMMA:DR13 weight ratio of 4:1 and a polydispersity index of 1.21 uni.lu. This method provides good control over molecular weight and block composition, leading to well-defined polymer architectures.

Furthermore, functional photoactive organic-inorganic block copolymers have been synthesized by incorporating disperse red 1 methacrylate (DR1MA) units (an analogous methacrylate azo chromophore) into a poly(methylphenylsilane) (PMPS) backbone. The synthesis utilized UV-initiated polymerization, where PMPS acted as a macrophotoinitiator nih.gov. The formation of such block copolymers is typically confirmed by the appearance of two distinct glass transition temperatures, corresponding to the two different blocks nih.gov. This demonstrates the versatility of incorporating azo-dye methacrylate units into more complex block copolymer systems.

Graft Copolymer Architectures and Functionalization

Graft copolymer architectures involve polymer chains containing DR13MA units being grafted onto a different polymer backbone, offering distinct functionalities and morphologies. While direct examples of "POLY(DISPERSE RED 13 METHACRYLATE)" as the grafted chain are less common in general literature, the principles of methacrylate graft copolymerization and the functionalization of materials with DR13 are well-established.

The grafting of methacrylate monomers onto various substrates, such as cellulose (B213188), has been extensively studied. For instance, graft copolymerization of methyl methacrylate onto bamboo cellulose under microwave irradiation is a known method to modify natural polymers sigmaaldrich.com. Similarly, atom transfer radical polymerization (ATRP) has been utilized to graft poly(methyl methacrylate) onto functionalized cellulose nanocrystals, demonstrating a method for preparing polymer-modified nanomaterials.

In a related context, Disperse Red 13 has been chemically attached to alkyne-functionalized cellulose nanocrystals via azide-alkyne Huisgen cycloaddition reaction to estimate the content of propionate (B1217596) groups, highlighting a strategy for the covalent incorporation of the DR13 chromophore onto pre-existing polymer structures. This type of functionalization can be a precursor to or a component of graft copolymer architectures, where the chromophore is ultimately integrated into the polymeric material. Additionally, methods involving in situ polymerization and polymer grafting have been developed to stabilize polymer-functionalized nanoparticles within polymer matrices, including poly(methyl methacrylate).

Advanced Polymerization Initiation Methods (e.g., UV-Initiated Polymerization)

Advanced polymerization initiation methods offer controlled and efficient ways to synthesize POLY(DISPERSE RED 13 METHACRYLATE), with UV-initiated polymerization being a prominent example, particularly valuable for creating photoresponsive materials.

UV-initiated polymerization provides a clean and versatile method for initiating radical polymerization, which is applicable to methacrylate monomers like DR13MA. This technique can be used to synthesize complex polymer structures, such as functional photoactive organic-inorganic block copolymers where disperse red 1 methacrylate (DR1MA) is a component. In such cases, a macrophotoinitiator, like poly(methylphenylsilane) (PMPS), can be used to initiate the polymerization under UV light, leading to the formation of block copolymers nih.gov.

Beyond block copolymers, UV-initiated free radical polymerization is broadly applied in the synthesis of hydrogels and for grafting polymers onto surfaces. For instance, UV-initiated thiol-ene coupling (TEC) has been used to construct well-defined hydrogels, and Disperse Red 13 decorated polyethylene (B3416737) glycol (PEG) has served as a probe to monitor diffusion rates by UV/Vis spectroscopy within these systems. UV-initiated grafting of poly(ethylene glycol) methacrylate onto polymer surfaces has also been explored to modify surface properties. The use of visible light for initiating polymerization of methacrylates is also a developing area, offering advantages over UV light by potentially reducing polymerization times.

Table 2: Polymerization Initiation Methods for DR13MA and Related Systems

MethodMonomers/Components InvolvedObserved Outcome/ApplicationSource
Radical CopolymerizationDisperse Red 13 Methacrylate, Methyl MethacrylateCopolymers with controlled Mw and PDI, varying Tg acs.org
Atom Transfer Radical Polymerization (ATRP)Disperse Red 13 units, Methyl MethacrylatePMMA-b-DR13 block copolymer with controlled ratio and PDI uni.lu
UV-Initiated PolymerizationDisperse Red 1 Methacrylate, Poly(methylphenylsilane) (PMPS)Functional organic-inorganic block copolymers nih.gov
UV-Initiated Thiol-ene Coupling (TEC)Disperse Red 13 decorated PEGMonitoring diffusion in hydrogel formation

Molecular and Supramolecular Engineering of Poly Disperse Red 13 Methacrylate Systems

Design Principles for Optimal Azobenzene (B91143) Chromophore Integration into Polymer Chains

Optimal integration of azobenzene chromophores, such as Disperse Red 13, into polymer chains is crucial for achieving desired photoresponsive properties. The fundamental design principle involves incorporating a photoresponsive functional group directly into the polymer structure. For azobenzene derivatives, this is achieved by synthesizing a monomer that contains the azobenzene moiety, which is then polymerized to form the main or side-chain polymer.

The mode of attachment of the chromophore to the polymer backbone also plays a significant role. Side-chain azobenzene polymers, where the chromophore is covalently linked to the polymer chain via a spacer, are common due to their ability to prevent chromophore aggregation and enhance photoresponse. The length of this spacer group between the azobenzene and the polymer backbone can influence photoinduced effects, including the photo-liquefaction phenomenon. Furthermore, controlling chromophore density and distribution within the polymer matrix is important, as high concentrations can lead to aggregation, which is generally detrimental to both the isomerization reaction and the resulting photoisomerization-induced phenomena.

Influence of Polymer Backbone Structure and Stereoregularity on Chromophore Mobility and Alignment

The polymer backbone structure and its inherent properties, such as flexibility, rigidity, and glass transition temperature (Tg), profoundly influence the mobility and alignment of integrated azobenzene chromophores. For azobenzene-containing polymers, the ability of the chromophores to undergo efficient photoisomerization and subsequent reorientation is directly linked to the free volume and segmental mobility of the polymer chains.

Upon light irradiation, azobenzene chromophores undergo trans-cis photoisomerization, which is accompanied by substantial molecular motion. This motion induces a change in the local environment of the azobenzene groups, which can lead to an increase in effective temperature and trigger various macroscopic effects. For effective photoinduced phenomena, the polymer matrix must possess sufficient mobility to allow the reorientation of the azobenzene moieties.

The glass transition temperature (Tg) of the polymer is a critical parameter. Below Tg, the polymer chains have limited mobility, which can restrict the photoinduced motion and alignment of the chromophores. Above Tg, the increased segmental mobility allows for more efficient chromophore reorientation and larger macroscopic deformations. For certain azopolymer structures, a photoinduced solid-to-liquid transition can be observed, which is associated with changes in the glass transition temperature. For instance, Poly(Disperse Red 13 acrylate), a related polymer, has a reported Tg of 74 °C.

The chemical structure of the polymer main chain, the type of linkage between the chromophore and the main chain, and the polymer's molecular weight all contribute to the efficiency of phenomena like surface relief grating (SRG) formation. Flexible polymer chains, such as those found in the methacrylate (B99206) family, generally facilitate chromophore mobility and subsequent mass transport more readily than rigid backbones, like those containing imide groups, which often exhibit high glass transition temperatures (e.g., above 200 °C).

Rational Design Strategies for Modulating Photoresponsive Behavior and Macroscopic Effects

Key design considerations include:

Molecular Structure and Conjugation : Careful consideration of molecular structures, conjugation patterns, and functional groups within the azobenzene chromophore is essential to control its absorption and emission behaviors and excited-state dynamics. Electronically asymmetric azobenzene molecules, for example, can be designed for efficient multiphoton photoconversion.

Controlling Isomerization Kinetics : The rates of trans-to-cis and cis-to-trans isomerization are critical. While UV light typically induces trans-to-cis isomerization, visible light or heat can revert cis-to-trans wikipedia.org. Rational design strategies can include developing azobenzene-based photoswitches that respond effectively to visible or near-infrared (NIR) light, for instance, by tetra-ortho-substitution of the azobenzene aryl rings with halides, which can red-shift the photoisomerization.

Chromophore Concentration and Distribution : Adjusting the ratio of azobenzene chromophores within a copolymer or ensuring their good dispersion can prevent stacking and enhance the efficiency of photoinduced structural changes.

Polymer Backbone and Side-Chain Engineering : The nature of the polymer backbone (e.g., flexible methacrylate chains) and the length and type of side-chain spacers directly influence chromophore mobility and the efficiency of energy transfer and reorientation. For example, studies have shown that a spacer length range of six to twelve methylene (B1212753) groups can be optimal for photo-liquefaction phenomena.

These design strategies enable the modulation of various photoresponsive behaviors and macroscopic effects:

Photoinduced Birefringence and Anisotropy : The reversible photoisomerization and subsequent reorientation of azobenzene chromophores within the polymer matrix can induce significant changes in the material's refractive index and lead to photoinduced optical anisotropy.

Surface Relief Grating (SRG) Formation : One of the most striking macroscopic effects is the formation of stable SRGs on the polymer film surface upon irradiation with interference patterns of coherent light. This phenomenon, often occurring below the material's glass transition temperature, involves photoinduced mass migration driven by the isomerization cycles and reorientation of the azobenzene units.

Light-Driven Actuation : Azobenzene-containing polymers can exhibit sophisticated light-controlled movements, including contraction/expansion, bending, oscillation, and twisting wikipedia.orgwikipedia.org. These effects are particularly evident in azopolymer networks, where the orientation of azobenzenes around polymer backbones can lead to expansion or contraction along principal axes related to the light beam polarization.

Reversible Solid-to-Liquid Transitions : For specific azopolymer structures, photoinduced solid-to-liquid transitions have been observed, enabling reprocessing and reshaping of the material, which is valuable for reconfigurable and recyclable photoactuators wikipedia.org.

Self-Healing Properties and Gel-Sol Transitions : In hydrogel systems, azobenzene photoisomerization can be used to control crosslinking density, leading to reversible gel-sol transitions and even self-healing capabilities wikipedia.org. For instance, hydrogels with azobenzene-cyclodextrin host-guest complexes can undergo reversible gel-sol transitions upon UV irradiation (365 nm) and revert with visible light (430 nm).

Mechanistic Investigations of Photoinduced Phenomena in Poly Disperse Red 13 Methacrylate

Photoisomerization Dynamics of Azobenzene (B91143) Moieties within the Polymer Matrix

The primary photochemical event underpinning the light-responsive behavior of POLY(DISPERSE RED 13 METHACRYLATE) is the reversible isomerization of the azobenzene chromophore. This process involves a significant conformational change in the Disperse Red 13 side chains, which alters their physical and optical properties.

The azobenzene group can exist in two isomeric forms: a thermodynamically stable, elongated trans state and a metastable, bent cis state. nsf.gov Irradiation with light of an appropriate wavelength, typically in the UV or blue-green region of the spectrum corresponding to the π-π* absorption band of the trans isomer, triggers a transformation to the cis form. aip.orglight-am.commdpi.com This process is reversible, and the molecule can return to the trans state through two primary pathways: irradiation with light of a different wavelength (often corresponding to the n-π* absorption band of the cis isomer) or via thermal relaxation in the dark. nsf.govaip.org

The transition between these states involves a significant change in molecular geometry and electronic distribution. The trans isomer is nearly planar and has a very small dipole moment, while the bent cis isomer is non-planar and possesses a significant dipole moment (approximately 3.0 D). aip.orgresearchgate.net This change in polarity and shape is fundamental to the subsequent photoinduced effects.

Within the rigid environment of the polymer matrix, the thermal cis-to-trans relaxation kinetics can be complex. Studies on similar azobenzene polymers have shown that the relaxation does not always follow a simple monoexponential decay. mcgill.camcgill.ca Often, a biphasic decay is observed, characterized by an initial, anomalously fast component attributed to the relaxation of cis isomers located in regions of high free volume or strained conformations within the glassy matrix. mcgill.camcgill.ca This is followed by a slower, first-order process for the remaining isomers. mcgill.ca The complete reversibility of the cycle allows for the material to be switched between states multiple times, which is crucial for applications in optical storage and actuation. acs.org

Table 1: Comparative Properties of Azobenzene Isomers

Property trans-Isomer cis-Isomer
Thermodynamic Stability More stable Metastable
Molecular Shape Elongated, planar Bent, non-planar
Dipole Moment ~0 D ~3.0 D aip.orgresearchgate.net
Typical Photo-Isomerization UV-Visible light (e.g., < 400 nm) pku.edu.cn Visible light (e.g., > 420 nm) pku.edu.cn

| Absorption Bands | Strong π-π* transition, Weak n-π* transition | Weaker π-π* transition, Stronger n-π* transition nih.gov |

The dynamics of the photoisomerization process are highly dependent on the characteristics of the incident light. The wavelength, polarization, and intensity of the irradiating light all play critical roles in determining the rate of isomerization and the equilibrium state achieved under continuous illumination. aip.org

Wavelength: The efficiency of both the trans-to-cis and cis-to-trans photoisomerization is wavelength-dependent, governed by the absorption spectra of the two isomers. researchgate.net Irradiating at a wavelength where the trans isomer absorbs strongly but the cis isomer absorbs weakly will favor the formation of the cis state. Conversely, a wavelength strongly absorbed by the cis isomer will drive the population back towards the trans state. aip.org Under continuous irradiation, a dynamic equilibrium known as a photostationary state (PSS) is reached, where the rates of forward and reverse photo-reactions are equal. nsf.govmdpi.com The composition of this state (the ratio of cis to trans isomers) is therefore directly tunable by the choice of wavelength. researchgate.netmdpi.com

Polarization: The probability of an azobenzene molecule absorbing a photon is dependent on the orientation of its transition dipole moment relative to the electric field vector of the incident light. For linearly polarized light, molecules whose transition moments are aligned parallel to the polarization direction are most likely to be excited and undergo isomerization. acs.org This anisotropic absorption is the basis for photo-orientation phenomena. Circularly polarized light is sometimes used in kinetic studies to avoid inducing such orientation effects. mcgill.ca

Intensity: The rate of photoisomerization is generally proportional to the intensity of the incident light, as a higher photon flux leads to more absorption events per unit time. aip.org Computational models show that increasing the probability of isomerization attempts, which is analogous to increasing light intensity, accelerates the approach to the photostationary state. mdpi.com

Table 2: Influence of Light Parameters on Isomerization

Parameter Effect on Isomerization Dynamics
Wavelength Determines the position of the photostationary state (PSS) by differentially exciting trans and cis isomers. researchgate.netmdpi.com
Polarization Linearly polarized light selectively isomerizes molecules based on their orientation, leading to anisotropy. acs.org

| Intensity | Affects the rate constants of photoisomerization; higher intensity generally leads to faster switching towards the PSS. aip.org |

Photoinduced Molecular Reorientation and Anisotropy Generation in Thin Films

Irradiation of POLY(DISPERSE RED 13 METHACRYLATE) films with polarized light not only changes the isomeric population but can also induce a net alignment of the azobenzene moieties, resulting in macroscopic optical anisotropy, such as dichroism and birefringence. arizona.edu

The generation of anisotropy is a dynamic process driven by repeated photoisomerization cycles. Two primary mechanisms are involved:

Angular Hole Burning (AHB): When a film is irradiated with linearly polarized light, the trans isomers with their transition dipole moments oriented parallel to the light's polarization have the highest probability of absorption and subsequent isomerization to the cis form. arizona.eduacs.org This selective depopulation of a specific orientation is known as "angular hole burning." arizona.edu

Angular Redistribution (AR): The cis isomers produced can revert to the trans form either photochemically or thermally. Crucially, this relaxation back to the elongated trans state can occur along a different molecular axis. arizona.edu Since there is no applied torque, this reorientation is random. arizona.edu However, molecules that happen to relax into an orientation perpendicular to the pump polarization are now less likely to absorb another photon and isomerize again. arizona.eduumontreal.ca

Through many repeated cycles of trans → cis → trans isomerization, there is a statistical accumulation of trans azobenzene chromophores in orientations perpendicular to the polarization of the incident light, where they are photochemically stable. acs.orgumontreal.ca This net reorientation results in significant and stable optical anisotropy in the polymer film.

The molecular mobility afforded by the photoisomerization process can be harnessed to create highly ordered, non-centrosymmetric structures. In a technique known as photoassisted poling, a thin film of the azobenzene polymer is simultaneously subjected to irradiation and a strong DC electric field. acs.org

The process typically involves heating the polymer to near its glass transition temperature (Tg) to increase chain mobility. The electric field exerts a torque on the dipole moments of the chromophores, attempting to align them. The key role of the light is to induce trans-cis-trans isomerization cycles, which effectively lowers the rotational energy barrier and provides the azobenzene groups with the freedom to reorient in response to the applied field. acs.org The cis state, being more flexible, may facilitate this reorientation. Once a satisfactory degree of polar order is achieved, the system is cooled back down to room temperature with the electric field still applied, thus "freezing" the non-centrosymmetric alignment of the chromophores in the glassy polymer matrix. This technique is instrumental in creating materials with significant second-order nonlinear optical (NLO) properties.

Photomechanical Effects and Mass Transport Phenomena in POLY(DISPERSE RED 13 METHACRYLATE) Films

The molecular-level changes initiated by photoisomerization can be amplified into macroscopic mechanical responses and mass migration within the polymer film. These effects enable applications such as light-driven actuators and the direct holographic fabrication of surface structures.

The repeated isomerization cycles generate internal stress and strain within the polymer matrix. This can lead to photomechanical effects, where the material contracts or expands upon illumination. mdpi.com While the shape change of the azobenzene molecule is a driving factor, studies on similar systems like Disperse Red 1-doped PMMA have indicated that photothermal heating can also be a dominant mechanism. mdpi.comresearchgate.net In this process, absorbed light energy is converted into heat, causing thermal expansion of the polymer, which contributes significantly to the observed mechanical response. mdpi.com

Perhaps the most dramatic manifestation of photoinduced motion is the formation of Surface Relief Gratings (SRGs). When an azobenzene polymer film is exposed to an interference pattern of polarized light, a corresponding topographic pattern can be inscribed directly onto the surface, involving large-scale, directional mass transport of the polymer. light-am.com The polymer material flows from regions of high light intensity to regions of low intensity, a phenomenon attributed to an "anisotropic fluid flow" induced by the isomerization cycles. light-am.com This allows for the creation of complex micro- and nanostructures on the film surface simply by using light, without the need for any chemical processing. light-am.com

Mechanisms of Surface Relief Grating (SRG) Formation

The formation of Surface Relief Gratings (SRGs) on thin films of pDR13M is a fascinating example of light-induced mass transport. This process is initiated by the repeated trans-cis-trans photoisomerization of the Disperse Red 13 chromophores upon exposure to an interference pattern of light. The prevailing understanding is that this isomerization creates a "photoisomerization force" that drives the migration of polymer chains from regions of high light intensity (bright fringes) to those of low intensity (dark fringes) researchgate.net.

Several key factors and proposed mechanisms contribute to this phenomenon:

Photoisomerization-Induced Pressure Gradient: The cyclic isomerization of the azobenzene moieties is not merely a change in molecular shape; it induces significant local stress and strain within the polymer matrix. This creates a pressure gradient between the illuminated and dark regions, effectively pushing the polymer chains away from the areas of intense light.

Anisotropic Photofluidity: The constant molecular motion engendered by photoisomerization leads to a localized decrease in the viscosity of the polymer, a state often referred to as photofluidity. This effect is anisotropic, being more pronounced in the direction of the light polarization. This fluid-like state facilitates the movement of polymer chains under the influence of the induced pressure gradient.

Role of Light Polarization: The efficiency of SRG formation is highly dependent on the polarization of the inscribing laser beams. Circularly and elliptically polarized light are often found to be more efficient in inducing large surface modulations compared to linear polarization. This is attributed to the continuous reorientation of the chromophores, which prevents saturation of the photo-selection process and sustains the driving force for mass transport.

Surface-Initiated Process: Evidence suggests that SRG formation is primarily a surface phenomenon. The presence of a free surface is crucial for the large-scale material transport to occur. Capping the polymer film with a hard layer can significantly inhibit or completely suppress the formation of the surface relief, even while photo-induced birefringence (an alignment of the chromophores in the bulk) can still be observed.

The interplay of these factors results in the gradual development of a sinusoidal surface profile that mirrors the periodicity of the light interference pattern. The process is dynamic, with the grating depth increasing with exposure time until a saturation point is reached.

Evolution of Free Volume and Polymer Chain Rearrangements upon Irradiation

The photoisomerization of the Disperse Red 13 chromophores and the subsequent mass transport are intimately linked to changes in the local free volume and the rearrangement of the polymer chains.

Upon irradiation, the trans to cis isomerization of the bulky azobenzene side chains creates a temporary increase in the local free volume. The bent cis isomer occupies a different volume and shape compared to the linear trans isomer, disrupting the local packing of the polymer chains. This transient increase in free volume enhances the mobility of the polymer segments, contributing to the photofluidic state necessary for SRG formation.

Concurrently, the repeated isomerization cycles induce significant rearrangements of the surrounding polymer chains. This is not a simple, random motion. The directional force generated by the light pattern guides these rearrangements, leading to the macroscopic flow of material. Studies on related azobenzene-containing polymers have shown that these rearrangements can lead to the formation of a density grating just below the film surface, which can persist even after the surface relief has been thermally erased researchgate.net. This indicates a lasting change in the bulk structure of the polymer as a result of the photo-driven chain movement researchgate.net. Furthermore, the rearrangement of polymer chains can affect the network of pores within the polymer structure, which can influence the material's permeability mdpi.com.

Photothermal Contributions to Macroscopic Conformational Changes

While the primary driving force for SRG formation is photochemical, photothermal effects also play a non-negligible role in the macroscopic conformational changes observed in pDR13M. The absorption of light by the Disperse Red 13 chromophores is not a perfectly efficient process, and a portion of the absorbed energy is dissipated as heat.

This localized heating can lead to several effects:

Thermal Expansion: The increase in temperature can cause local thermal expansion of the polymer film, which can contribute to the initial changes in surface topography.

Reduction in Viscosity: The photothermally induced temperature increase can lower the viscosity of the polymer, especially if the local temperature approaches the glass transition temperature (Tg) of the material. This reduction in viscosity complements the photofluidization effect, further facilitating the movement of polymer chains.

Theoretical and Computational Modeling of Photoresponsive Mechanisms

To gain a deeper understanding of the complex photoresponsive mechanisms at the molecular level, theoretical and computational modeling have proven to be invaluable tools. These approaches allow for the simulation of molecular dynamics and the calculation of electronic properties that are often difficult to probe experimentally.

Molecular Dynamics Simulations of Chromophore-Polymer Interactions and Mobility

Molecular dynamics (MD) simulations provide a powerful means to investigate the intricate interactions between the Disperse Red 13 chromophores and the surrounding methacrylate (B99206) polymer chains, as well as their collective mobility under photoirradiation.

Simulating Photoisomerization: By incorporating specialized force fields that can model the trans-cis-trans isomerization cycle, MD simulations can track the conformational changes of the chromophore and the resulting impact on the polymer matrix. These simulations have provided insights into how the isomerization of a single chromophore can create local voids and induce motion in the neighboring polymer segments.

Chromophore-Polymer Interactions: MD simulations can elucidate the nature of the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the chromophore and the polymer. These interactions play a crucial role in how the motion of the chromophore is coupled to the polymer backbone and how efficiently the photo-induced stress is transmitted through the material.

Mobility and Diffusion: A key finding from MD simulations of similar azopolymer systems is the significant increase in the diffusion coefficients of both the chromophore and the polymer segments in the illuminated regions. This provides strong theoretical support for the concept of photofluidity and helps to explain the large-scale mass transport observed in SRG formation. Ab initio MD simulations of azobenzene have revealed the detailed pathways of photoisomerization, including a two-step rotation mechanism for the cis to trans transition nih.gov.

Quantum Chemical Calculations for Electronic Transitions and Nonlinear Optical Responses

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of the Disperse Red 13 chromophore that underpin its photoresponsive behavior and nonlinear optical (NLO) properties.

Electronic Transitions: These calculations can accurately predict the energies and oscillator strengths of the electronic transitions responsible for the absorption of light. For Disperse Red 13, the key transitions are the n-π* and π-π* transitions of the azobenzene moiety. Understanding the nature of these transitions is fundamental to explaining the photoisomerization process. Quantum chemical calculations have been used to study the photoisomerization of Disperse Red 1, a closely related molecule, and have helped to elucidate the probable pathways for this transformation researchgate.net.

Molecular Orbitals and Charge Distribution: Quantum chemical methods provide detailed information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and how the electron density is redistributed upon photoexcitation. This is particularly important for understanding the charge-transfer character of the excited states in push-pull azobenzenes like Disperse Red 13, which have a significant impact on their NLO properties.

Nonlinear Optical Responses: These calculations can be used to determine the molecular hyperpolarizabilities (β and γ), which are microscopic measures of the NLO response of a molecule. By calculating these properties for the Disperse Red 13 chromophore, it is possible to predict the macroscopic NLO susceptibility of the bulk pDR13M material. This is crucial for the design and optimization of materials for applications in areas such as second-harmonic generation and all-optical switching.

By combining the insights from both molecular dynamics simulations and quantum chemical calculations, a comprehensive, multi-scale understanding of the photoresponsive mechanisms in POLY(DISPERSE RED 13 METHACRYLATE) can be achieved, from the fundamental electronic transitions to the macroscopic material response.

Advanced Characterization Methodologies for Poly Disperse Red 13 Methacrylate Systems

Spectroscopic Analysis of Polymeric Systems

Spectroscopy is a cornerstone in the characterization of POLY(DISPERSE RED 13 METHACRYLATE), offering non-destructive methods to probe its molecular and electronic structure. Each technique provides a unique perspective, from the electronic excitations within the azobenzene (B91143) chromophore to the vibrational fingerprints of the entire macromolecule.

UV-Visible spectroscopy is a primary tool for investigating the electronic properties of POLY(DISPERSE RED 13 METHACRYLATE), particularly its defining characteristic: photoisomerization. The spectrum is dominated by the Disperse Red 13 chromophore, which exhibits distinct absorption bands corresponding to different electronic transitions.

The most prominent feature is an intense absorption band in the visible region, typically with a maximum (λmax) around 485 nm for the polymer. sigmaaldrich.com This band is attributed to the π-π* transition of the conjugated system of the trans-azobenzene group. researchgate.net A much weaker, lower-energy band corresponding to the n-π* transition is also present but is often observed as a shoulder on the main absorption peak. Upon irradiation with light of an appropriate wavelength (e.g., UV or blue-green light), the azobenzene moiety undergoes a conformational change from the thermodynamically stable trans isomer to the metastable cis isomer. sigmaaldrich.comacs.org This isomerization event leads to significant and observable changes in the absorption spectrum: the intensity of the π-π* band decreases, while the intensity of the n-π* band typically increases. acs.org By monitoring these spectral changes over time, the kinetics of both the forward (trans-to-cis) and reverse (cis-to-trans) isomerization processes can be quantified. The presence of an isosbestic point, a wavelength where the molar absorptivity of the two isomers is equal, confirms a clean conversion between the two states.

Table 1: Typical UV-Visible Absorption Data for Disperse Red 13 Systems

Compound Form λmax (nm) Key Transition
POLY(DISPERSE RED 13 ACRYLATE) Solid Film ~485 π-π* (trans)
Disperse Red 13 Dye Powder ~503 π-π* (trans)

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for confirming the chemical structure of POLY(DISPERSE RED 13 METHACRYLATE). It provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups from the methacrylate (B99206) backbone and the Disperse Red 13 side chain. Analysis of the FTIR spectrum confirms the successful polymerization of the monomer and the integrity of the chromophore.

Key characteristic absorption bands are used to verify the polymer's structure. The presence of the methacrylate backbone is confirmed by the strong stretching vibration of the carbonyl group (C=O) in the ester linkage, which appears in the region of 1720-1730 cm⁻¹. researchgate.net Other signals from the backbone include C-H stretching and bending modes from the methyl and methylene (B1212753) groups. The Disperse Red 13 moiety is identified by several distinct peaks. Aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ range. The nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching bands, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The azo bond (-N=N-) stretching vibration is often weak in the infrared spectrum but can sometimes be observed in the 1400-1450 cm⁻¹ region.

Table 2: Key FTIR Peak Assignments for POLY(DISPERSE RED 13 METHACRYLATE)

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~2950 C-H Stretch Alkyl (backbone)
~1725 C=O Stretch Ester (methacrylate)
~1590 C=C Stretch Aromatic Ring
~1520 Asymmetric NO₂ Stretch Nitro Group
~1340 Symmetric NO₂ Stretch Nitro Group
~1240 C-O Stretch Ester (methacrylate)
~1140 C-N Stretch Aromatic Amine

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides definitive confirmation of the molecular structure of POLY(DISPERSE RED 13 METHACRYLATE). It offers detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous verification of the covalent linkage between the methacrylate unit and the Disperse Red 13 dye.

In the ¹H NMR spectrum, the broad signals between approximately 0.8-2.0 ppm are characteristic of the protons of the polymer backbone, specifically the methyl (–CH₃) and methylene (–CH₂–) groups. The disappearance of the sharp vinyl proton signals from the monomer, which typically appear between 5.6 and 6.2 ppm, confirms successful polymerization. rsc.org The aromatic protons of the Disperse Red 13 side chain appear in the downfield region, from roughly 6.8 to 8.5 ppm. Specific signals corresponding to the ethylaminoethanol group [-N(CH₂CH₃)(CH₂CH₂OH)] are also observable, typically in the 3.5-4.5 ppm range. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is found significantly downfield, around 177 ppm. researchgate.net Carbons of the polymer backbone appear in the 15-55 ppm range. The aromatic carbons of the azobenzene moiety produce a cluster of signals between 110 and 155 ppm. By comparing the spectra of the monomer and the final polymer, the structural integrity of the compound can be fully confirmed.

Table 3: Expected ¹H NMR Chemical Shift Ranges for POLY(DISPERSE RED 13 METHACRYLATE)

Chemical Shift (ppm) Proton Environment
0.8 - 2.1 Polymer backbone (α-CH₃, -CH₂-)
3.5 - 4.5 Ethylaminoethanol protons (-N-CH₂-, -CH₂-OH)
6.8 - 8.5 Aromatic protons (Disperse Red 13)

Raman spectroscopy is a powerful vibrational technique that complements FTIR analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the azobenzene moiety in POLY(DISPERSE RED 13 METHACRYLATE). The technique relies on the inelastic scattering of monochromatic light, providing a detailed fingerprint of the molecule's vibrational modes. libretexts.org

The Raman spectrum of this polymer shows strong peaks originating from the azobenzene chromophore. researchgate.net These signals are often enhanced due to resonance effects when the excitation laser wavelength is close to an electronic absorption band of the dye. This resonance enhancement makes Raman an excellent tool for selectively probing the chromophore's structure and its local environment. Key bands include the -N=N- stretch (around 1400 cm⁻¹), the symmetric NO₂ stretch (around 1340 cm⁻¹), the phenyl-N stretch (around 1147 cm⁻¹), and various aromatic C=C stretching modes (around 1590 cm⁻¹). researchgate.net Changes in the position and intensity of these peaks can provide information on molecular orientation and stress within a polymer film.

Table 4: Prominent Raman Peaks for Azobenzene Copolymers

Raman Shift (cm⁻¹) Assignment
~1590 C=C stretch (aromatic)
~1440 NO stretch
~1400 -N=N- stretch
~1340 Symmetric NO₂ stretch
~1147 Phenyl-N stretch

Data based on a similar copolymer, poly[(methyl methacrylate)-co-(Disperse Red 1 methacrylate)]. researchgate.net

Photoluminescence (PL) spectroscopy investigates the emission of light from a material after it has absorbed photons. For POLY(DISPERSE RED 13 METHACRYLATE), the fluorescence properties are primarily governed by the Disperse Red 13 chromophore. In general, azobenzene derivatives are not strongly fluorescent, as the absorbed energy is efficiently dissipated through non-radiative pathways, including the rapid trans-cis isomerization process.

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the properties of thin films, including thickness and complex refractive index (n and k). acs.org For POLY(DISPERSE RED 13 METHACRYLATE), it is particularly valuable for characterizing the optical anisotropy that can be induced in its films by irradiation with polarized light.

When a film of the polymer is exposed to linearly polarized light, the azobenzene chromophores tend to align themselves perpendicular to the polarization direction through repeated cycles of photoisomerization and rotational diffusion. This molecular alignment results in macroscopic optical anisotropy, where the refractive index and extinction coefficient become dependent on the polarization of the probing light. Spectroscopic ellipsometry can precisely measure this induced birefringence (difference in refractive index) and dichroism (difference in absorption). mdpi.com By modeling the ellipsometric data (Ψ and Δ), one can extract the film's thickness, its isotropic optical constants in the unaligned state, and the anisotropic optical constants after photo-alignment. This information is critical for the design and fabrication of optical devices such as diffraction gratings and polarization holograms. researchgate.net

Morphological and Microstructural Characterization Techniques

The surface and internal structure of Poly(Disperse Red 13 Methacrylate) films and nanostructures dictate their functional properties. Techniques that provide high-resolution imaging and structural analysis are therefore indispensable.

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to image surfaces at the nanoscale. nih.gov For Poly(Disperse Red 13 Methacrylate), AFM is particularly valuable for characterizing the topography of thin films and for studying the formation of surface relief gratings (SRGs) induced by laser irradiation. The technique operates by scanning a sharp tip over the sample surface, with a laser-based system detecting the cantilever's deflection to construct a three-dimensional topographic map.

In the context of Poly(Disperse Red 13 Methacrylate), AFM analysis can quantify key surface parameters such as root-mean-square (RMS) roughness and feature dimensions. researchgate.net For instance, after inscribing a holographic grating, AFM can measure the resulting modulation depth and periodicity of the sinusoidal relief structure. This data is critical for optimizing the material's performance in diffractive optics.

Illustrative Research Findings: A study might involve spin-coating a thin film of Poly(Disperse Red 13 Methacrylate) onto a silicon wafer. The pristine film's surface would first be analyzed to determine its baseline roughness. Subsequently, the film could be exposed to an interference pattern from an argon-ion laser to induce the formation of an SRG. AFM would then be used to characterize the topography of this grating.

Table 1: Illustrative AFM Topographical Data for a Poly(Disperse Red 13 Methacrylate) Film (Note: The following data is illustrative and based on typical results for azobenzene-containing polymers, as specific data for Poly(Disperse Red 13 Methacrylate) is not publicly available.)

Sample StateParameterValue
Pristine FilmAverage Roughness (Ra)0.8 nm
Pristine FilmRoot-Mean-Square (RMS) Roughness1.1 nm
After SRG InscriptionGrating Periodicity1000 nm
After SRG InscriptionGrating Modulation Depth95 nm

Scanning Electron Microscopy (SEM) for Film and Nanostructure Visualization

Scanning Electron Microscopy (SEM) provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. It is an essential tool for visualizing the morphology of Poly(Disperse Red 13 Methacrylate) films, fibers, or nanoparticles. SEM offers information on surface texture, porosity, and the size and shape of nanostructures. Unlike AFM, SEM can image larger areas more quickly, providing broader contextual information about the film's uniformity and integrity. It can reveal defects such as cracks, pinholes, or aggregates that could affect the material's optical or mechanical performance.

Illustrative Research Findings: Researchers might use SEM to examine the cross-section of a thick Poly(Disperse Red 13 Methacrylate) film to assess its internal homogeneity. In another application, if the polymer is formulated into nanofibers via electrospinning, SEM would be the primary method to visualize these fibers, measure their diameters, and check for the presence of beads or other defects.

Table 2: Illustrative SEM Morphological Data for Electrospun Poly(Disperse Red 13 Methacrylate) Nanofibers (Note: The following data is hypothetical and serves to illustrate the typical application of SEM in polymer characterization.)

ParameterMeasurement
Average Fiber Diameter250 nm
Standard Deviation of Diameter± 50 nm
MorphologyContinuous, bead-free fibers
Surface TextureSmooth

Confocal Laser Scanning Microscopy for Internal Polymeric Structures

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. For Poly(Disperse Red 13 Methacrylate), which contains a chromophore, CLSM can be used to visualize the internal structure of films or microparticles without physical sectioning. nih.gov By acquiring a series of optical sections at different depths (z-stacking), a three-dimensional reconstruction of the internal structure can be generated. This is useful for studying the distribution of the azo-dye within the polymer matrix or for visualizing photo-induced changes beneath the surface.

Illustrative Research Findings: A potential application involves observing the photo-orientation of the Disperse Red 13 chromophores within the bulk of a thick film. By using polarized light for excitation and detecting the fluorescence, CLSM could potentially map the three-dimensional orientation of the chromophores before and after irradiation, providing insights into the mechanisms of photo-induced anisotropy.

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. azom.comthermofisher.com It can determine whether a polymer is amorphous, semi-crystalline, or crystalline. azom.comthermofisher.com For polymers like Poly(Disperse Red 13 Methacrylate), which are typically amorphous, XRD patterns show broad, diffuse halos rather than sharp Bragg peaks. However, the technique is crucial for confirming the absence of crystallinity, which is important as crystalline domains can hinder the photo-induced movement of the azobenzene side chains, thereby affecting the efficiency of SRG formation. polymer.cn Furthermore, XRD can be used to study light-induced ordering, where the alignment of azobenzene moieties may lead to subtle changes in the amorphous halo, indicating a degree of local molecular organization. researchgate.net

Illustrative Research Findings: An XRD analysis of a Poly(Disperse Red 13 Methacrylate) powder or film would typically be performed to confirm its amorphous nature. The resulting diffractogram would be compared against a known crystalline standard to highlight the differences.

Table 3: Illustrative XRD Analysis Results for Poly(Disperse Red 13 Methacrylate) (Note: This table presents expected, not experimental, data for an amorphous polymer.)

ParameterObservationInterpretation
DiffractogramBroad, diffuse halo centered around 2θ ≈ 20°Amorphous structure
Bragg PeaksAbsentLack of long-range crystalline order
Degree of Crystallinity< 5%Predominantly amorphous material

Polymer Microstructure and Molecular Weight Determination

The molecular weight and its distribution are fundamental properties of a polymer that profoundly influence its physical characteristics, including glass transition temperature, viscosity, and mechanical strength.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz The method separates polymer molecules based on their size (hydrodynamic volume) in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of an unknown polymer sample can be determined. researchgate.netresearchgate.net For Poly(Disperse Red 13 Methacrylate), GPC is essential for quality control during synthesis, ensuring that the polymerization process yields a product with the desired molecular weight and a narrow distribution, which is often crucial for predictable material performance.

Illustrative Research Findings: A sample of synthesized Poly(Disperse Red 13 Methacrylate) would be dissolved in a suitable solvent like tetrahydrofuran (THF) and injected into a GPC system. The resulting chromatogram would be analyzed against a calibration curve (typically generated from polystyrene standards) to calculate the molecular weight parameters.

Table 4: Illustrative GPC Molecular Weight Data for a Batch of Poly(Disperse Red 13 Methacrylate) (Note: The data below is representative of a typical lab-scale radical polymerization product and is for illustrative purposes only.)

ParameterSymbolValue
Number-Average Molecular WeightMn12,500 g/mol
Weight-Average Molecular WeightMw21,250 g/mol
Polydispersity Index (Mw/Mn)PDI1.70

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the material's stability, operational temperature range, and phase behavior. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide fundamental insights into the polymer's thermal properties.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transition Characterization

Differential Scanning Calorimetry is a powerful thermo-analytical technique used to determine the thermal transitions of a polymer. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can precisely identify the glass transition temperature (Tg). The Tg is a critical parameter for amorphous polymers like POLY(DISPERSE RED 13 METHACRYLATE), as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition significantly impacts the material's mechanical and optical properties.

For copolymers of methyl methacrylate (MMA), the Tg is influenced by the chemical structure and the proportion of the comonomers. The incorporation of bulky side chains, such as the Disperse Red 13 chromophore, into the polymethacrylate (B1205211) backbone typically increases the Tg compared to pure poly(methyl methacrylate) (PMMA). This is due to the restricted chain mobility imposed by the large azo dye group. Studies on similar copolymers, such as those containing Disperse Red 1 (DR1), show a single Tg, indicating a random incorporation of the chromophore into the polymer chain. The value of this Tg varies depending on the mole fraction of the azo-monomer in the copolymer.

Polymer SystemGlass Transition Temperature (Tg)
Poly(methyl methacrylate) (PMMA)~105-125 °C
Copolymers of MMA and DR1 Acrylate (B77674)Varies with DR1 content

Note: The specific Tg for POLY(DISPERSE RED 13 METHACRYLATE) would depend on its molecular weight and purity. The data for copolymers indicates the expected trend.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis is used to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. For POLY(DISPERSE RED 13 METHACRYLATE), TGA provides crucial data on the onset of decomposition, the degradation mechanism, and the amount of residual mass at high temperatures.

The thermal degradation of polymethacrylates generally occurs in multiple stages. The stability of PMMA is relatively low, with decomposition often starting below 200°C. nih.govmdpi.com Copolymers containing aromatic side groups often exhibit enhanced thermal stability. The decomposition profile of POLY(DISPERSE RED 13 METHACRYLATE) is expected to be complex, involving the degradation of both the methacrylate backbone and the Disperse Red 13 side chains. Typically, the decomposition might initiate with the scission of the ester groups in the side chain, followed by the depolymerization of the main methacrylate chain at higher temperatures. TGA curves for MMA-based copolymers often show distinct mass loss steps corresponding to the degradation of different components of the polymer structure. researchgate.net

MaterialOnset of Decomposition (T5% mass loss)Temperature of Maximum Mass Loss (Tmax)
Poly(methyl methacrylate) (PMMA)~157-200 °C~350-400 °C
MMA-based Copolymers~240-350 °CVaries with comonomer

Note: The data presented is for general PMMA and its copolymers. The presence of the azo dye moiety in POLY(DISPERSE RED 13 METHACRYLATE) would influence these values.

Specialized Optical and Photomechanical Characterization Techniques

Azo-polymers like POLY(DISPERSE RED 13 METHACRYLATE) are of significant interest for applications in photonics and optical devices due to their nonlinear optical (NLO) properties and photomechanical responsivity. Specialized techniques are required to quantify these unique characteristics.

Second Harmonic Generation (SHG) Measurements for Quadratic Nonlinearities

Second Harmonic Generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack inversion symmetry. For polymers containing NLO chromophores like Disperse Red 13, a non-centrosymmetric alignment of the dipoles is required, which is typically achieved by electric field poling above the polymer's Tg.

SHG measurements are a primary tool for quantifying the second-order (or quadratic) NLO susceptibility, denoted as χ(2), of the material. Copolymers derivatized with Disperse Red-13 have been investigated for their SHG properties. semanticscholar.org The magnitude of the SHG signal is directly related to the degree of polar order of the azo dye chromophores within the polymer matrix. By measuring the intensity of the generated second-harmonic light as a function of temperature, polarization, and incident angle, detailed information about the material's NLO coefficient (d33), temporal stability of the induced polar order, and the distribution of chromophore sites can be obtained. researchgate.net

Degenerate Four-Wave Mixing (DFWM) for Third-Order Nonlinearities

Degenerate Four-Wave Mixing is a powerful technique for investigating the third-order nonlinear optical susceptibility, χ(3), of materials. In a typical DFWM experiment, three input beams of the same frequency interact within the material to produce a fourth beam, which is the phase conjugate of one of the input beams. This process relies on the formation of a dynamic grating in the material, induced by the interference of the input beams.

In azo-polymers, the mechanism for this grating formation is often related to the trans-cis-trans photoisomerization cycle of the azobenzene chromophore. orientjchem.org This isomerization leads to a change in the refractive index and/or absorption coefficient of the material, creating a grating from which the third beam can diffract to generate the phase-conjugate signal. Studies on Disperse Red 1-doped PMMA films, a close analog to the target compound, have demonstrated significant phase-conjugate reflectivity. nih.govorientjchem.org By analyzing the intensity, polarization, and temporal decay of the DFWM signal, researchers can determine the magnitude of χ(3) and elucidate the underlying physical mechanisms, such as photo-induced reorientation and thermal effects. nih.govorientjchem.org

Neutron Reflectometry for Photomechanical Expansion and Film Swelling Studies

Neutron reflectometry is a highly sensitive surface-analysis technique used to probe the thickness, density, and roughness of thin films. It is particularly well-suited for studying photomechanical effects in azo-polymers because it can precisely measure light-induced changes in film thickness in real-time. researchgate.netdtic.mil When a thin film of an azo-polymer is irradiated with light of an appropriate wavelength, the repeated trans-cis isomerization of the azobenzene side chains generates molecular motion. This motion creates additional free volume, leading to a macroscopic expansion of the film. dtic.mil

Studies using neutron reflectometry have shown that this photoexpansion can be significant, with thickness increases of up to 17% observed at room temperature. dtic.mil Interestingly, the material's response is temperature-dependent. Above a certain crossover temperature (e.g., ~50 °C for some systems), the same irradiation can lead to photocontraction, where the film thickness decreases by as much as 15%. dtic.mil This is attributed to the increased thermal mobility of the polymer chains, which allows the azobenzene dipoles to aggregate and crystallize. dtic.mil These reversible photomechanical effects are fundamental to the development of light-activated actuators, sensors, and surface-relief gratings.

ConditionObserved EffectMagnitude of Thickness Change
Irradiation at 25 °CPhotoexpansionUp to +17%
Irradiation above ~50 °CPhotocontractionUp to -15%

Source: Data derived from neutron reflectometry studies on thin azo-polymer films. dtic.mil

Fabrication and Engineering of Poly Disperse Red 13 Methacrylate Based Structures and Devices

Thin Film Deposition Techniques for POLY(DISPERSE RED 13 METHACRYLATE) Films

The creation of high-quality, uniform thin films is a foundational step for many applications of PDR13M. Several deposition techniques are employed, each offering distinct advantages in controlling film thickness, morphology, and molecular organization.

Spin coating is a widely utilized technique for producing uniform thin films of polymers on flat substrates. researchgate.net The process involves depositing a solution of the polymer onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and solvent evaporation leaves behind a solid polymer film. researchgate.net The final thickness of the film is primarily determined by the polymer solution's concentration and viscosity, as well as the spin speed. researchgate.netscielo.br

For azobenzene-containing polymers like PDR13M, spin coating is effective for creating films with thicknesses ranging from nanometers to micrometers. mdpi.commdpi.com The choice of solvent is critical, as it must dissolve the polymer effectively and have appropriate volatility. Solvents such as 1,1,2-trichloroethane, chloroform, and dichloromethane (B109758) have been used for similar azopolymers. scielo.brmdpi.commdpi.com The resulting films typically exhibit a smooth surface, with roughness that can be controlled to not exceed a few nanometers, which is crucial for optical applications. nih.gov

Table 1: Spin Coating Parameters for Azobenzene-Containing Polymers
Polymer SystemSolventConcentrationSpin Speed (rpm)Resulting Film Thickness
Azo-PCMS (azobenzene-functionalized poly(chloromethylstyrene))1,1,2-Trichloroethane170 mg/mLNot specified530 nm mdpi.com
Poly(azobenzene acrylate-co-fluorinated acrylate)Not specifiedNot specifiedNot specifiedSurface roughness < 1 nm nih.govacs.org
Azopolymer for adhesive applicationsDichloromethane (CH2Cl2)10 g/LSlow deposition on heated plate (not standard spin coating)Not specified mdpi.com
Poly(methyl methacrylate) (PMMA)Toluene2.5–8.0 g/dL400–8000 rpm75–700 nm mdpi.com
Poly(methyl methacrylate) (PMMA)Chloroform15.36 g/L1900 rpm~10 µm scielo.br

Layer-by-Layer (LbL) assembly is a versatile technique for building multilayered thin films with nanoscale precision over the thickness and composition. researchgate.netnih.gov The method is based on the sequential adsorption of materials with complementary interactions, most commonly oppositely charged polyelectrolytes, onto a substrate. nih.govnih.gov This process allows for the creation of highly ordered, multifunctional nanostructured coatings on a wide variety of substrate types. researchgate.netbohrium.com

For photoresponsive polymers, LbL assembly enables the fabrication of complex architectures where PDR13M layers can be alternated with other functional layers, such as passive polymers, nanoparticles, or other chromophores. researchgate.netyoutube.com The driving force for assembly is typically electrostatic attraction between a positively charged polymer (polycation) and a negatively charged polymer (polyanion). nih.gov By incorporating azobenzene-containing polymers into this framework, it is possible to create multilayer systems whose properties, such as permeability or mechanical characteristics, can be controlled by light. researchgate.netbohrium.com The process generally involves dipping the substrate alternately into solutions of the interacting species, with a washing step in between to remove non-adsorbed material. nih.gov

Physical Vapor Deposition (PVD) encompasses a group of solvent-free techniques for depositing thin films in a vacuum environment. worldscientific.comresearchgate.net These methods involve the transition of a material from a condensed phase to a vapor phase, followed by its condensation onto a substrate to form a thin film. researchgate.net PVD is advantageous for creating highly pure and uniform nanometric films and is compatible with the fabrication of multilayered structures for electronic and optical devices. worldscientific.commdpi.com

Common PVD techniques include thermal evaporation and sputtering. mdpi.com While not as common as solution-based methods for polymers, PVD can be applied to deposit functional polymer films, offering precise control over thickness and minimizing impurities that might be present in solvents. worldscientific.comnih.gov For a material like PDR13M, PVD could potentially be used to create highly conformal coatings on complex surfaces without the risk of solvent-induced damage or morphological issues like dewetting. nih.govresearchgate.net The technique is particularly valuable for producing coatings for applications in microelectronics, sensors, and optical filters. mdpi.com

Dip coating is a simple and cost-effective method for depositing a uniform thin film onto a substrate. researchgate.netossila.com The process involves immersing the substrate in a solution containing the coating material, holding it there for a period, and then withdrawing it at a constant, controlled speed. ossila.combiolinscientific.com As the substrate is withdrawn, a thin layer of the solution adheres to its surface. The solvent then evaporates, leaving behind a solid film. ossila.com

The thickness of the film produced by dip coating is governed by a balance of forces, including viscous drag, gravity, and surface tension, and is highly dependent on the withdrawal speed and the viscosity of the solution. researchgate.net This technique is suitable for modifying the surface of various substrates with a functional layer of PDR13M. researchgate.netresearchgate.net By controlling the deposition parameters, it is possible to achieve consistent and reproducible coatings for applications requiring specific optical or surface properties. researchgate.net The method is adaptable and can be used to coat substrates of various shapes and sizes. unm.edu

Advanced Lithographic and Patterning Methods for Polymeric Materials

To fully exploit the capabilities of PDR13M, particularly its light-induced mass transport and changes in optical properties, advanced lithographic techniques are employed to create micro- and nanostructures.

Direct Laser Writing (DLW) is a high-resolution fabrication technique used to create two-dimensional and three-dimensional structures within photosensitive materials. researchgate.net When applied to azobenzene-containing polymers like PDR13M, DLW utilizes a focused laser beam to induce localized physical or chemical changes. researchgate.net A particularly powerful variant is two-photon polymerization (TPP), which uses a femtosecond laser, typically in the near-infrared (NIR) spectrum. nih.gov

In TPP, the polymer absorbs two photons simultaneously in a nonlinear process, which provides sufficient energy to trigger photoisomerization or polymerization only within the tiny focal volume of the laser. rsc.orgresearchgate.net This allows for the creation of features with sub-micron resolution, well below the diffraction limit of the light used. researchgate.netrsc.org By scanning the laser focus through the polymer film, complex 3D microstructures can be fabricated. nih.gov For PDR13M, the laser induces trans-cis-trans isomerization cycles, leading to significant material displacement and the formation of surface relief gratings and other microstructures. researchgate.net This process is highly valuable for creating photonic components, data storage media, and micro-actuators. researchgate.netresearchgate.net

Table 2: Typical Parameters for Direct Laser Writing (DLW) in Polymeric Materials
ParameterTypical Value/RangeSignificance
Laser TypeFemtosecond-pulsed laser nih.govnih.govEnables two-photon absorption due to high peak intensity.
Wavelength (λ)780 nm (NIR) nih.govAllows for deeper penetration into the material and reduces photochemical damage. rsc.org
Pulse Duration90 - 300 fs researchgate.netnih.govConfines the energy deposition in time to enhance nonlinear effects.
Laser Power50 mW nih.govDetermines the energy dose and influences the size and quality of the fabricated feature.
Scan Speedup to 300 mm/s nih.govAffects the exposure dose and overall fabrication time.
Numerical Aperture (NA) of Objective0.7 - 0.8 researchgate.netnih.govA high NA focuses the laser to a smaller spot, improving spatial resolution.

Two-Photon Polymerization (2PP) for Three-Dimensional Fabrication

Two-photon polymerization (2PP) has emerged as a powerful technique for the fabrication of complex three-dimensional microstructures with sub-diffraction limit resolution. etri.re.kr This direct laser writing method utilizes the nonlinear absorption of photons, where a material simultaneously absorbs two photons, typically from a focused femtosecond laser. This process allows for the precise initiation of polymerization within a tightly confined focal volume, enabling the creation of intricate 3D architectures. etri.re.kr In the context of POLY(DISPERSE RED 13 METHACRYLATE) (pDR13M), 2PP is employed to incorporate the photoresponsive azobenzene (B91143) chromophore into micro-scale devices, thereby imparting them with active optical properties.

The resin used for 2PP fabrication often consists of a blend of monomers and photoinitiators. In some applications, azobenzene-based dyes like Disperse Red 13 can themselves act as photoinitiators for the polymerization process, while retaining their original optical functionalities after the fabrication is complete. etri.re.kr A common approach involves creating a guest-host system, where pDR13M is dispersed within a polymeric matrix. For instance, a polymer blend of HEMA-DR13 (a copolymer of 2-hydroxyethyl methacrylate (B99206) and a Disperse Red 13 derivative) and an acrylic resin has been utilized for creating birefringent microstructures. nih.gov In such a system, the azopolymer is mixed into the resin formulation, which is then subjected to the focused laser beam to induce localized polymerization. nih.gov

A key advantage of using 2PP is the ability to fabricate microstructures with high resolution and structural integrity. nih.gov Following the laser writing process, the unpolymerized resin is washed away with a solvent, such as ethanol, leaving behind the desired 3D structure. nih.gov This technique has been successfully used to create acrylic-based hollow microcylinders that incorporate the Disperse Red 13 chromophore, demonstrating the versatility of 2PP in creating functional micro-devices. mcgill.ca

Table 1: Parameters in Two-Photon Polymerization of pDR13M-based Microstructures

ParameterDescriptionExample Value/Range
Laser SourceTypically a femtosecond laser is used to achieve high peak power for two-photon absorption.Ti:Sapphire oscillator
WavelengthThe laser wavelength is chosen to be in a range where the material has low linear absorption but significant two-photon absorption.790 nm
Pulse DurationUltrashort pulses are necessary to achieve the high peak intensities required for 2PP.100-fs
Numerical Aperture (NA) of ObjectiveA high NA objective is used to focus the laser beam to a small spot size, defining the fabrication resolution.0.25 NA
Resin CompositionA mixture of monomers, with the azopolymer incorporated as a guest or as a copolymer.HEMA-DR13 blended with tris(2-hydroxyethyl) isocyanurate triacrylate and ethoxylated(6) trimethylolpropane triacrylate resins. nih.gov
Azopolymer ConcentrationThe weight percentage of the azopolymer in the resin.0.75 weight % of HEMA-DR13. nih.gov
Development SolventA solvent used to remove the unpolymerized resin after fabrication.Ethanol nih.gov

Holographic Interference Patterning for Periodic Structures

Holographic interference patterning, also known as interference lithography, is a versatile technique for creating periodic structures over large areas without the need for masks. researchgate.net This method relies on the interference of two or more coherent laser beams to generate a spatially modulated intensity pattern. When this interference pattern illuminates a photosensitive material like an azobenzene-containing polymer, it can induce topographical changes, resulting in the formation of surface relief gratings (SRGs). mcgill.caresearchgate.net

For azopolymers such as POLY(DISPERSE RED 13 METHACRYLATE), the formation of SRGs is driven by the photo-isomerization of the azobenzene side chains. mcgill.ca The process involves the reversible trans-cis-trans isomerization cycles, which lead to macroscopic material migration from regions of high light intensity to those of low intensity. mcgill.caresearchgate.net This mass transport occurs at temperatures well below the polymer's glass transition temperature and does not involve ablation or irreversible chemical changes. mcgill.camdpi.com The resulting surface relief profile corresponds to the periodicity of the light interference pattern. mcgill.ca

The experimental setup for holographic interference patterning typically involves splitting a single laser beam into two or more beams, which are then recombined at the surface of the azopolymer film at a specific angle. etri.re.krnih.gov The period of the resulting grating is dependent on the wavelength of the laser and the angle between the interfering beams. etri.re.kr The polarization of the interfering beams plays a crucial role in the efficiency and characteristics of the SRG formation. etri.re.kr For instance, polarization holographic gratings with high diffraction efficiency and surface relief modulation can be obtained using specific polarization configurations of the recording beams. etri.re.kr

The characteristics of the fabricated gratings, such as their depth and shape, can be analyzed using techniques like atomic force microscopy (AFM). researchgate.net Research has shown that gratings with a depth of around 50 nm and regular spacing of approximately 500 nm can be inscribed on azopolymer films. mdpi.com The stability of these gratings under normal conditions has also been noted, making them suitable for various optical applications. mdpi.com

Table 2: Key Factors in Holographic Interference Patterning of Azopolymers

FactorInfluence on Grating FormationTypical Conditions/Observations
Laser WavelengthMust be within the absorption band of the azobenzene chromophore to induce photo-isomerization.Ar+ laser (e.g., 488 nm or 514.5 nm) is commonly used. etri.re.krmcgill.ca
Interference AngleDetermines the period of the surface relief grating.Small angles between beams result in larger grating periods. nih.gov
Beam PolarizationSignificantly affects the efficiency and morphology of the SRG. Specific polarization states can enhance the relief depth. etri.re.krCircularly or linearly polarized beams are used depending on the desired grating properties. etri.re.kr
Exposure Time and IntensityThe depth of the grating generally increases with exposure time and laser power up to a saturation point.Irradiation times can range from minutes to hours. mcgill.ca
Polymer PropertiesThe chemical structure of the azopolymer, its glass transition temperature (Tg), and film thickness influence the grating formation process.Polymers with lower Tg may exhibit faster grating formation. ijop.ir

Integration into Polymeric Optical Fibers and Waveguides

The integration of POLY(DISPERSE RED 13 METHACRYLATE) and related azobenzene dyes into polymeric optical fibers (POFs) and waveguides is a key area of research for developing active photonic devices. These materials offer the potential for all-optical switching, modulation, and sensing due to the photo-isomerization and orientation effects of the azobenzene chromophores. The host material for these fibers and waveguides is often poly(methyl methacrylate) (PMMA) due to its excellent transparency in the visible spectrum, ease of processing, and compatibility with various dopants. mdpi.com

One common method for integrating dye molecules into waveguides is through a guest-host system. epa.gov In this approach, the azobenzene dye is dispersed within a polymer matrix, such as PMMA. researchgate.net For waveguide fabrication, this can be achieved by dissolving the polymer and the dye in a common solvent and then spin-coating the solution onto a substrate to form a thin film. Another technique involves the diffusion of the dye into a pre-existing polymer substrate. epa.gov For example, a diffusion process using a solvent mixture can facilitate the incorporation of Disperse Red 1 into PMMA to create the guiding layer with a higher refractive index. epa.gov

For polymeric optical fibers, doping can be achieved during the preform fabrication process or by post-fabrication methods. ehu.es In the preform method, the dye is mixed with the monomer before polymerization. The resulting doped polymer rod (preform) is then drawn into a fiber. mdpi.com Post-fabrication doping can be accomplished using a solution-doping technique, where an undoped fiber is immersed in a solution containing the dopant. ehu.esbohrium.com The dopant molecules then diffuse into the polymer core of the fiber. ehu.es This method allows for control over the dopant concentration and distribution within the fiber. ehu.es

The presence of the azobenzene dye modifies the optical properties of the fiber or waveguide, particularly its refractive index and absorption. The change in refractive index is essential for light guidance. epa.gov Furthermore, the photoresponsive nature of the azobenzene allows for the dynamic modulation of these properties with light, which is the basis for the functionality of the resulting devices.

Table 3: Methods for Integrating Azobenzene Dyes into Polymer Optics

Integration MethodDescriptionHost PolymerKey Parameters
Guest-Host Thin Film The azobenzene dye is mixed with a polymer solution, which is then cast into a thin film to form a planar waveguide. researchgate.netPMMADye concentration, solvent, spin-coating speed, film thickness.
Diffusion Doping A pre-fabricated polymer substrate (waveguide or fiber) is immersed in a dye solution, allowing the dye to diffuse into the polymer matrix. epa.govPMMASolvent system, dye concentration, diffusion time and temperature.
Preform Doping The dye is incorporated into the monomer mixture before the polymerization of the fiber preform. The doped preform is then drawn into a fiber. mdpi.comPMMA and its copolymersDye concentration, polymerization conditions, drawing temperature and speed.
Solution Doping of Fibers An uncladded or microstructured POF is submerged in a solution containing the dopant, which then diffuses into the fiber's core. ehu.esbohrium.comPMMADopant, solvent, immersion time, temperature.

Design of Microresonator Architectures (e.g., Whispering Gallery Mode Devices)

Microresonators are essential components in integrated photonics, enabling light confinement in small volumes, which enhances light-matter interactions. Whispering gallery mode (WGM) microresonators, in particular, have garnered significant attention for applications in filtering, sensing, and lasing. The integration of functional materials like POLY(DISPERSE RED 13 METHACRYLATE) into these structures allows for the creation of active, tunable devices.

The fabrication of WGM microresonators incorporating pDR13M can be achieved using high-resolution techniques such as two-photon polymerization (2PP). mcgill.ca This method allows for the direct writing of complex three-dimensional architectures, such as hollow microcylinders, from a photoresist doped with the azobenzene chromophore. mcgill.ca The ability to precisely define the geometry of the resonator, including its radius and wall thickness, is crucial for controlling its optical properties.

In a pDR13M-doped WGM microresonator, the resonant modes can be actively tuned. The principle of tuning relies on the photo-isomerization of the Disperse Red 13 molecules. When the microresonator is irradiated with light at a wavelength within the dye's absorption peak (around 514 nm), the azobenzene moieties undergo conformational changes. mcgill.ca This process alters the local refractive index of the polymer matrix, causing a shift in the resonant wavelengths of the WGM. Research has demonstrated a blueshift of the resonator's modes at a rate of 1.2 nm/(W·cm⁻²) upon external irradiation. mcgill.ca

The design of these microresonators involves careful consideration of the material's optical properties and the device's geometry. The absorption spectrum of the doped photoresist is a critical parameter, as it determines the wavelength for active tuning and the transparency window for device operation, typically in the near-infrared telecommunication range. mcgill.ca The quality factor (Q-factor) of the resonator, which is a measure of light confinement, and the free spectral range (FSR), the spacing between resonant modes, are key performance metrics that depend on the resonator's size, shape, and the optical losses of the material.

Table 4: Characteristics of a pDR13M-Based WGM Microresonator

CharacteristicDescriptionReported Value/Observation
Fabrication Method Technique used to create the microresonator structure.Two-Photon Polymerization (2PP) mcgill.ca
Resonator Geometry The physical shape and dimensions of the device.Hollow microcylinder mcgill.ca
Active Material The photoresponsive compound incorporated into the polymer.Disperse Red 13 (DR13) mcgill.ca
Tuning Mechanism The physical principle enabling the modification of resonant modes.Photo-induced refractive index change via azobenzene isomerization. mcgill.ca
Tuning Wavelength The wavelength of the external light source used to actuate the tuning.514 nm (within the DR13 absorption peak). mcgill.ca
Tuning Response The magnitude and direction of the resonant wavelength shift.Blueshift at a rate of 1.2 nm/(W·cm⁻²). mcgill.ca
Operating Wavelength The spectral range where the resonator is used for applications.Telecommunication range (e.g., around 1530 nm). mcgill.ca
Free Spectral Range (FSR) The frequency or wavelength spacing between adjacent resonant modes.Approximately 9.13 nm at 1530 nm for a specific device. mcgill.ca

Applications of Poly Disperse Red 13 Methacrylate in Advanced Photonics and Smart Materials

Nonlinear Optical Components and Systems

The nonlinear optical (NLO) properties of POLY(DISPERSE RED 13 METHACRYLATE) are central to its application in advanced photonic components. The azobenzene (B91143) chromophore, Disperse Red 13, possesses a significant second-order nonlinear optical susceptibility, which can be harnessed in devices that modulate, switch, or alter the frequency of light.

Electro-Optic Modulators and Optical Switches

POLY(DISPERSE RED 13 METHACRYLATE) is a promising material for the fabrication of electro-optic (EO) modulators and optical switches. The principle behind these devices lies in the ability to induce a change in the refractive index of the material through the application of an external electric field. This is achieved by aligning the azobenzene chromophores within the polymer matrix through a process called poling. aip.org When a strong DC electric field is applied to the polymer film at an elevated temperature, the dipolar chromophores align themselves with the field. Upon cooling, this alignment is frozen in, resulting in a non-centrosymmetric material with a significant EO coefficient.

The application of a modulating electric field can then alter the refractive index of the poled polymer, allowing for the phase and intensity modulation of an optical signal passing through it. This forms the basis of an electro-optic modulator. Similarly, all-optical switching has been demonstrated in polymer films doped with azobenzene dyes. researchgate.netresearchgate.net In these devices, a control light beam can induce changes in the material's refractive index, thereby switching the path of a signal beam. Research on Disperse Red 1 (a similar chromophore) doped in Poly(methyl methacrylate) (PMMA) has shown that photoinduced birefringence can be achieved, which is a key requirement for such all-optical switching applications. researchgate.net

Optical Data Storage and Holographic Recording Media

POLY(DISPERSE RED 13 METHACRYLATE) and related azobenzene polymers are excellent candidates for high-density optical data storage and holographic recording. rsc.orgmiami.edu The photoisomerization of the azobenzene moieties allows for the creation of stable and reversible changes in the refractive index and absorption of the material, which can be used to store data. In holographic data storage, two interfering laser beams are used to create a complex interference pattern within the polymer film. This pattern induces a corresponding modulation of the refractive index, forming a volume hologram that can store a large amount of information in a small volume.

The performance of these materials is often characterized by their diffraction efficiency, which is the percentage of incident light that is diffracted by the stored hologram. Studies on azobenzene-containing polymers have demonstrated the ability to record multiple holograms in the same volume of material, a technique known as multiplexing, which further increases the storage capacity. aip.org For instance, in blends of an azobenzene block copolymer with a transparent homopolymer, up to 20 holograms have been multiplexed. aip.org

Material SystemRecording Wavelength (nm)Diffraction EfficiencyMultiplexing Capability
Azobenzene block copolymer blends488> 5 x 10-520 holograms
Azobenzene polyester (B1180765) blends532up to 80%Not specified

Frequency Conversion Devices and All-Optical Control

The second-order nonlinear optical properties of poled POLY(DISPERSE RED 13 METHACRYLATE) also enable its use in frequency conversion devices, such as those for second-harmonic generation (SHG). SHG is a nonlinear optical process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This has been demonstrated in Langmuir-Blodgett films of a copolymer containing Disperse Red 1 and methyl methacrylate (B99206), where a high second-order susceptibility was achieved without an external poling process. aip.org

Furthermore, the concept of "all-optical poling" allows for the creation of non-centrosymmetric order in these materials using only light, which can lead to the development of all-optical control over the SHG process. aip.org This technique involves the simultaneous application of a fundamental and a second-harmonic light beam to induce a polar order in the material.

Photoresponsive Actuators and Sensors

The light-induced changes in the molecular conformation of the azobenzene units in POLY(DISPERSE RED 13 METHACRYLATE) can be harnessed to generate macroscopic mechanical motion, leading to the development of photoresponsive actuators. cjps.orgbohrium.comnih.gov When a film of this polymer is exposed to a polarized light source, the repeated trans-cis-trans isomerization cycles of the azobenzene groups can induce a directional force, causing the material to bend, contract, or expand. This photo-mechanical effect can be used to create light-driven motors, artificial muscles, and soft robots.

In addition to actuation, these polymers can be utilized in sensor applications. For instance, the incorporation of methacrylate-based polymers into sensor architectures for the detection of chemical species has been explored. nih.govresearchgate.net While not directly using the photoresponsive properties of the azobenzene moiety, the polymer backbone provides a suitable matrix for immobilizing sensor molecules. For example, a crosslinkable oxygen sensor has been covalently bonded into a poly(2-hydroxyethyl methacrylate)-co-polyacrylamide thin film for dissolved oxygen sensing. nih.gov

Light-Driven Reconfigurable Optical Elements

The ability to optically write, erase, and rewrite patterns in the refractive index of POLY(DISPERSE RED 13 METHACRYLATE) makes it an ideal material for creating light-driven reconfigurable optical elements. A key example of this is the formation of surface relief gratings (SRGs). dtic.milmdpi.comacs.orgresearchgate.net When a thin film of an azobenzene polymer is exposed to an interference pattern of laser light, a corresponding topographic pattern is inscribed on the surface of the film. This mass transport phenomenon occurs at temperatures well below the glass transition temperature of the polymer and is driven by the photoisomerization of the azobenzene groups.

These SRGs can function as highly efficient diffraction gratings, and their properties, such as the grating period and depth, can be controlled by the writing conditions. acs.org The gratings can be erased by heating the polymer above its glass transition temperature or by illuminating it with circularly polarized light, allowing for the creation of new patterns. This reconfigurability is highly desirable for applications in adaptive optics, beam steering, and optical signal processing.

Azobenzene Polymer TypeGrating Formation MethodMaximum Surface ModulationDiffraction Efficiency
Side-chain azobenzene polymersHolographic exposure> 6000 Å> 40% into each of ±1 order
Poly(ether imide) familyHolographic inscription1.7 µmNot specified

Advanced Integrated Photonic Circuits and Waveguide Applications

POLY(DISPERSE RED 13 METHACRYLATE) and similar methacrylate-based polymers are valuable materials for the fabrication of components in integrated photonic circuits, particularly optical waveguides. mdpi.comresearchgate.net Waveguides are structures that confine and guide light, forming the basis of optical communication and sensing platforms. The ease of processing and the ability to tailor the refractive index of these polymers make them suitable for creating channel waveguides, splitters, and other integrated optical components.

The fabrication of waveguides can be achieved through various techniques, including direct laser writing, where a focused laser beam is used to locally modify the refractive index of the polymer film. researchgate.net The addition of Disperse Red dyes to a PMMA matrix has been shown to increase the refractive index, enabling the creation of waveguide cores. mdpi.com The propagation loss in these waveguides is a critical parameter, and research has focused on optimizing the material composition and fabrication processes to minimize these losses.

Conceptual Exploration in Quantum Photonic Systems

The integration of functional materials with quantum systems is a burgeoning field aimed at developing novel methods to control and manipulate quantum states. POLY(DISPERSE RED 13 METHACRYLATE), as a member of the azo-polymer family, possesses unique photoresponsive characteristics that make it a compelling candidate for conceptual exploration in the architecture of quantum photonic systems. mcgill.casemanticscholar.org Its utility stems from the reversible photoisomerization of the azobenzene moiety within the polymer structure, a process that can be triggered by light to induce significant, controllable changes in the material's optical and physical properties. specificpolymers.comrsc.org

The fundamental mechanism involves the isomerization of the azobenzene group from its stable trans state to a metastable cis state upon irradiation with light of a specific wavelength (typically in the UV or blue-green range). specificpolymers.com This molecular transformation can be reversed using a different wavelength (often visible light) or through thermal relaxation. specificpolymers.com This microscopic switching event, when performed collectively in a polymer film, translates into macroscopic changes, including modifications of the refractive index, induction of birefringence, and even light-induced material transport to form surface relief gratings (SRGs). mcgill.caresearchgate.net These capabilities open avenues for dynamically controlling light-matter interactions at the quantum level.

While direct experimental implementation remains a frontier, several conceptual applications can be envisioned:

Reconfigurable Photonic Circuits: One of the primary challenges in integrated quantum photonics is the creation of circuits that can be actively tuned. A thin film of POLY(DISPERSE RED 13 METHACRYLATE) could serve as a reconfigurable optical medium. By using a focused laser beam as a "pen," it is conceptually plausible to "write" optical components like waveguides, couplers, and interferometers directly into the polymer film by locally altering its refractive index. These light-defined pathways could guide single photons. Furthermore, because the process is reversible, the circuit could be erased and reconfigured in situ, enabling the creation of programmable quantum processors. azoquantum.com

Dynamic Coupling to Quantum Emitters: The efficiency of single-photon sources, such as quantum dots or nitrogen-vacancy centers, is highly dependent on their local photonic environment. researchgate.net A layer of POLY(DISPERSE RED 13 METHACRYLATE) could be integrated with these emitters. By optically inscribing micro-resonator structures or gratings around an emitter, it would be conceptually possible to dynamically tune the local density of optical states. This could be used to enhance the emitter's fluorescence, modify its emission lifetime, or direct the emitted photons into a specific optical mode, effectively creating a switchable interface between a stationary quantum bit and a flying photonic qubit.

Strain-Mediated Tuning of Emitter Properties: The photoisomerization process is known to generate significant internal mechanical stress within the polymer matrix. This photomechanical effect could be harnessed to tune the properties of quantum emitters that are sensitive to strain. For instance, by coating a strain-sensitive quantum dot with a thin layer of the polymer, controlled irradiation could induce localized strain in the dot. This strain could, in turn, shift the emission frequency of the quantum dot. This presents a potential all-optical, non-invasive method for tuning single-photon sources to be in resonance with other components in a quantum network.

The exploration of POLY(DISPERSE RED 13 METHACRYLATE) in quantum photonics is, at present, largely theoretical. Significant challenges, such as the compatibility of the polymer with the cryogenic temperatures required for many solid-state quantum systems and the speed and stability of the photo-switching process, must be addressed. However, the unique ability to optically write, erase, and rewrite optical and mechanical properties at the nanoscale offers a compelling vision for the future of dynamic and programmable quantum photonic devices. scispace.com

Data Tables

The following tables summarize the key material properties and the conceptual links to quantum photonic applications.

Table 1: Key Photophysical Properties of Azo-Polymers for Quantum Applications

Property Trigger Effect Potential Relevance
Photoisomerization UV/Visible Light Reversible change from trans to cis isomer Fundamental switching mechanism
Refractive Index Modulation Spatially controlled light Localized change in refractive index (Δn ≈ 0.1) Creation of waveguides, couplers, resonators
Birefringence Induction Polarized Light Creation of optical anisotropy Polarization control of photons
Photomechanical Stress Light Irradiation Generation of internal mechanical forces Strain-tuning of quantum emitters

Table 2: Conceptual Quantum Photonic Applications

Conceptual Application Enabling Polymer Property Function
Programmable Quantum Circuits Photo-induced Refractive Index Change Define and reconfigure paths for single photons
Switchable Emitter-Photon Interface Dynamic Grating/Cavity Formation Enhance and direct single-photon emission

Future Directions and Emerging Research Avenues for Poly Disperse Red 13 Methacrylate

Development of Novel Monomer and Polymer Architectures with Enhanced Functionality

Future research is geared towards the synthesis of novel monomers and the design of complex polymer architectures to augment the performance of POLY(DISPERSE RED 13 METHACRYLATE). A primary goal is to improve the efficiency of the photo-isomerization process and the stability of the resulting states. Research in related acrylate (B77674) and methacrylate (B99206) polymers suggests that modifications to the monomer structure can significantly influence polymerization kinetics and the final properties of the material. researchgate.net

One promising avenue is the development of copolymers. By incorporating POLY(DISPERSE RED 13 METHACRYLATE) with other functional monomers, researchers can create materials with a tailored combination of properties. For instance, copolymerization with monomers bearing different azoaromatic moieties could enhance photoinduced birefringence properties. Another approach involves creating block copolymers, where segments of POLY(DISPERSE RED 13 METHACRYLATE) are combined with other polymer blocks to control the nanostructure and, consequently, the material's optical and mechanical response. acs.org

Furthermore, the creation of dendritic and hyperbranched architectures is an emerging area. Dendrimers based on functionalized cores have been used to create hydrogels, and incorporating a chromophore like Disperse Red 13 could lead to novel photo-responsive soft materials. nih.gov These complex, three-dimensional structures could offer enhanced chromophore density and cooperative effects, potentially leading to faster response times and greater optical changes.

Table 1: Potential Architectural Modifications and Their Expected Functional Enhancements

Polymer ArchitectureMonomer ModificationExpected Enhancement
Copolymers Integration of different functional comonomersTailored optical, thermal, and mechanical properties
Block Copolymers Combination with non-photoresponsive blocksControl over nanoscale morphology and material processability
Dendrimers/Hyperbranched Polymers Synthesis of multi-arm structures with chromophore end-groupsIncreased chromophore density, faster photoresponse, novel hydrogel formation
Cross-linked Networks Introduction of divinyl cross-linking agentsImproved mechanical stability and durability of photo-induced states

Hybrid Organic-Inorganic Composites and Nanocomposites Incorporating POLY(DISPERSE RED 13 METHACRYLATE)

The integration of POLY(DISPERSE RED 13 METHACRYLATE) into hybrid organic-inorganic composites and nanocomposites is a key strategy for developing multifunctional materials with superior properties. These hybrid materials combine the processability and photo-responsiveness of the polymer with the enhanced mechanical strength, thermal stability, and unique optical or electronic properties of inorganic components. mdpi.com

One area of exploration is the incorporation of nanoparticles, such as bioactive glass or silica, into the polymer matrix. mdpi.comnih.gov The synthesis of such composites can be achieved through methods like in-situ emulsion polymerization, where the polymerization of the methacrylate monomer occurs in the presence of the inorganic nanoparticles. mdpi.com The use of coupling agents, such as silanes with methacrylate groups, can create covalent bonds between the organic and inorganic phases, ensuring a stable and well-dispersed composite. mdpi.comiaamonline.org

For POLY(DISPERSE RED 13 METHACRYLATE), this approach could lead to materials with robust mechanical properties suitable for applications in durable optical coatings or sensors. The presence of nanoparticles can also influence the local polymer chain dynamics, potentially affecting the isomerization behavior of the Disperse Red 13 moieties.

Table 2: Examples of Inorganic Components for Hybrid Composites and Potential Applications

Inorganic ComponentComposite Synthesis MethodPotential Application
Silica (SiO₂) Nanoparticles In-situ emulsion polymerizationMechanically robust, scratch-resistant photochromic coatings
Bioactive Glass Nanoparticles (nBGs) Sol-gel and cationic polymerizationBiocompatible, photo-switchable materials for biomedical devices nih.gov
Titanium Dioxide (TiO₂) Nanoparticles Sol-gel processingMaterials with high refractive index for holographic applications
Gold (Au) or Silver (Ag) Nanoparticles Nanoparticle dispersion in monomer solutionPlasmon-enhanced photoresponsive materials for advanced sensors

Exploration of New Photoresponsive Mechanisms and Synergistic Effects

While the primary photoresponsive mechanism in polymers containing azobenzene (B91143) derivatives like Disperse Red 13 is trans-cis-trans isomerization, future research aims to explore more complex mechanisms and synergistic effects. Studies on the closely related Disperse Red 1 (DR1) in poly(methyl methacrylate) (PMMA) have shown that the photomechanical response is a complex interplay of photoisomerization, molecular reorientation, and photothermal heating. nih.govresearchgate.net

Distinguishing between these contributions is crucial for designing materials with specific functionalities. For example, in applications requiring light-induced actuation, maximizing the coupling between molecular shape changes and the polymer matrix is key. researchgate.net Conversely, for optical data storage, minimizing photothermal effects that could erase stored information is desirable. Polarization-dependent measurements are a powerful tool to deconvolute these different effects. nih.govresearchgate.net

Another avenue is the exploration of synergistic effects by combining POLY(DISPERSE RED 13 METHACRYLATE) with other stimuli-responsive materials. For instance, a material could be designed to respond to both light and temperature, or light and an electric field, leading to multi-responsive systems with advanced functionalities. Research on azobenzene-containing polymers has shown that the polymer environment itself significantly affects the isomerization process, suggesting that the choice of the polymer matrix can be used to tune the photoresponse. researchgate.net

Advanced Theoretical Modeling and Simulation for Predictive Design

Advanced theoretical modeling and simulation are becoming indispensable tools for the predictive design of new polymeric materials. All-atom molecular dynamics (MD) simulations can provide fundamental insights into the structure and dynamics of polymers like POLY(DISPERSE RED 13 METHACRYLATE) at the molecular level. rsc.orgdntb.gov.ua

These simulations can be used to study how factors such as polymer chain tacticity and local environment influence the photoisomerization of the Disperse Red 13 chromophore. By understanding these relationships, researchers can computationally screen different polymer architectures and compositions to identify candidates with desired properties before undertaking laborious and expensive experimental synthesis. dntb.gov.ua

Multiscale modeling approaches are also critical, as they bridge the gap between molecular-level phenomena and macroscopic material properties. mdpi.com These methods can help predict the mechanical and rheological behavior of materials incorporating POLY(DISPERSE RED 13 METHACRYLATE), which is vital for process design and application development. mdpi.com Such computational models can quantify the effects of diffusion-controlled phenomena on polymerization reactions, aiding in the optimization of synthesis processes. scispace.com

Table 3: Simulation Techniques and Their Applications in Polymer Design

Modeling/Simulation TechniqueScaleInvestigated Properties and Applications
All-Atom Molecular Dynamics (MD) Angstroms to NanometersChromophore isomerization dynamics, polymer chain conformation, glass transition temperature, local mechanical properties rsc.orgdntb.gov.ua
Coarse-Grained (CG) Simulations Nanometers to MicrometersPolymer morphology, phase separation in block copolymers, self-assembly
Self-Consistent Field Theory (SCFT) MicrometersPhase behavior of polymer blends and block copolymers mdpi.com
Finite Element Analysis (FEA) Micrometers to MillimetersMacroscopic mechanical response, stress distribution in devices, photomechanical actuation

Challenges and Opportunities in Scale-Up and Industrial Translation of Functional Polymeric Materials

The transition of functional polymers like POLY(DISPERSE RED 13 METHACRYLATE) from the laboratory to industrial-scale production presents significant challenges and opportunities. A primary challenge is the development of cost-effective and scalable synthesis routes for the monomer and the final polymer. researchgate.net

Process optimization is crucial to ensure consistent material quality, including controlled molecular weight and low batch-to-batch variability. This requires robust polymerization models and real-time process monitoring. mdpi-res.com Furthermore, the processing of these functional polymers into usable forms, such as thin films, fibers, or molded parts, needs to be developed and optimized. Acrylate and methacrylate polymers are widely used, but the specific functionalities of Disperse Red 13 may require specialized processing conditions to avoid degradation of the chromophore. mdpi.com

Another challenge is ensuring the long-term stability and durability of the material's photoresponsive properties in real-world operating conditions, which may include exposure to UV radiation, temperature fluctuations, and humidity. Despite these challenges, the unique capabilities of photoresponsive polymers create significant opportunities in high-value markets such as optical data storage, smart windows, soft robotics, and biomedical devices. researchgate.net Collaborative efforts between academia and industry are essential to overcome the hurdles of scale-up and translate the scientific potential of POLY(DISPERSE RED 13 METHACRYLATE) into commercially viable technologies. researchgate.net

Q & A

Q. What are the critical experimental parameters for synthesizing Poly(Disperse Red 13 Methacrylate) with controlled molecular weight and polydispersity?

  • Methodological Answer : Synthesis requires precise control of monomer-to-initiator ratios, reaction temperature, and solvent polarity. For radical polymerization, use azobisisobutyronitrile (AIBN) as an initiator in a non-polar solvent (e.g., toluene) at 60–70°C. Monitor molecular weight via gel permeation chromatography (GPC) and adjust reaction time to minimize termination reactions . For reproducibility, pre-purify the monomer (Disperse Red 13 methacrylate) via column chromatography to remove inhibitors like hydroquinone .

Q. How can researchers validate the structural integrity of Poly(Disperse Red 13 Methacrylate) post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • FT-IR to confirm methacrylate C=O (1720 cm⁻¹) and aromatic C-H (3050 cm⁻¹) peaks.
  • ¹H NMR to verify vinyl group consumption (disappearance of δ 5.6–6.1 ppm peaks) and quantify monomer incorporation.
  • UV-Vis spectroscopy to assess chromophore retention (λmax ~500 nm for Disperse Red 13).
    Cross-validate with elemental analysis to ensure stoichiometric consistency .

Q. What are the best practices for evaluating the thermal stability of Poly(Disperse Red 13 Methacrylate)?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Identify degradation onset temperatures (Td) and correlate with DSC data to detect glass transition (Tg) shifts caused by chromophore aggregation. For comparative studies, standardize sample mass (~5 mg) and crucible type (platinum) to minimize experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of Poly(Disperse Red 13 Methacrylate) across studies?

  • Methodological Answer : Discrepancies often arise from differences in polymer chain packing or solvent history. To address this:
  • Control solvent annealing : Cast films from varying solvents (e.g., THF vs. DMF) and compare absorbance/emission spectra.
  • Use atomic force microscopy (AFM) to map surface morphology and correlate with Förster resonance energy transfer (FRET) efficiency data.
  • Apply time-resolved fluorescence spectroscopy to distinguish between intrinsic chromophore behavior and environmental effects .

Q. What computational methods are effective for modeling the structure-property relationships of Poly(Disperse Red 13 Methacrylate) in optoelectronic applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps of monomeric units, then scale to polymer chains using molecular dynamics (MD) simulations. Validate with experimental bandgap measurements from cyclic voltammetry. Open-source tools like ORCA or Gaussian are recommended for reproducibility. Publish raw computational trajectories in FAIR-compliant repositories (e.g., Zenodo) .

Q. How can researchers design experiments to isolate the effects of side-chain length on the nonlinear optical (NLO) response of Poly(Disperse Red 13 Methacrylate)?

  • Methodological Answer : Synthesize a homologous series with varying alkyl spacers (C2–C6) between the methacrylate backbone and Disperse Red 13. Characterize NLO properties via hyper-Rayleigh scattering (HRS) at 1064 nm. Use ANOVA to statistically analyze β (first hyperpolarizability) values and control for solvent polarity effects by testing in chloroform and DMSO .

Data Management & Reproducibility

Q. What metadata standards should be adopted when publishing datasets on Poly(Disperse Red 13 Methacrylate)?

  • Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Include raw spectra (NMR, FT-IR) as .jcamp files and processed data in .csv format.
  • Annotate synthesis conditions (e.g., [Monomer]/[Initiator] ratio, solvent purity) using CERMINE or ISA-Tab frameworks.
  • Deposit data in domain-specific repositories like Chemotion or PubChem with DOI linking to the publication .

Q. How should researchers address batch-to-batch variability in Poly(Disperse Red 13 Methacrylate) synthesis?

  • Methodological Answer : Implement statistical process control (SPC):
  • Track key parameters (e.g., Mn, Đ) using control charts (X-bar and R charts) for 10+ batches.
  • Identify outliers via Grubbs’ test and investigate root causes (e.g., moisture content in monomer).
  • Pre-dry solvents over molecular sieves and standardize initiator purification protocols .

Ethical & Regulatory Considerations

Q. What are the emerging regulatory requirements for reporting environmental toxicity data of Poly(Disperse Red 13 Methacrylate)?

  • Methodological Answer : Align with EU Chemical Strategy for Sustainability:
  • Conduct OECD 301D biodegradation tests and report EC50 values for Daphnia magna (48-h exposure).
  • Use QSAR models to predict metabolite toxicity and cross-check with experimental LC-MS/MS data.
  • Submit datasets to the European Chemicals Agency (ECHA) via IUCLID formats .

Cross-Disciplinary Applications

Q. How can Poly(Disperse Red 13 Methacrylate) be integrated into hybrid materials for photodynamic therapy (PDT) research?

  • Methodological Answer :
    Functionalize the polymer with targeting ligands (e.g., folic acid) via post-polymerization click chemistry. Evaluate singlet oxygen (¹O₂) generation using SOSG assays under 650 nm irradiation. Compare with unmodified polymers to isolate ligand-specific effects. Publish cytotoxicity data (MTT assays) against control cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.